2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
Description
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Properties
IUPAC Name |
2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S/c8-6(9)3-7-5-1-2-12(10,11)4-5/h1-2,5,7H,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKHIKDKBWSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378197 | |
| Record name | SBB027451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201990-24-1 | |
| Record name | SBB027451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for the novel compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of direct synthesis information for this specific molecule, this document provides a detailed, plausible route based on established chemical transformations of related compounds. The proposed synthesis commences with the commercially available butadiene sulfone (3-sulfolene) and proceeds through key intermediates, including 3-amino-2,3-dihydrothiophene-1,1-dioxide. This guide offers detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthetic and experimental workflows.
Proposed Synthetic Pathway
The synthesis of this compound is envisioned as a three-step process:
-
Bromination of Butadiene Sulfone: Butadiene sulfone (3-sulfolene) is first brominated to yield 3-bromo-2,3-dihydrothiophene-1,1-dioxide. This introduces a leaving group at the 3-position, which is crucial for the subsequent amination step.
-
Amination of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide: The bromo-derivative is then subjected to nucleophilic substitution with ammonia to produce the key intermediate, 3-amino-2,3-dihydrothiophene-1,1-dioxide (3-aminosulfolene).
-
N-Alkylation and Hydrolysis: Finally, 3-aminosulfolene undergoes N-alkylation with ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the target compound, this compound.
The overall synthetic scheme is depicted below:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide
This procedure is adapted from analogous bromination reactions of activated alkenes.
Materials:
-
Butadiene sulfone (3-sulfolene)
-
Bromine (Br₂)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butadiene sulfone (1.0 eq) in a minimal amount of deionized water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in deionized water dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-2,3-dihydrothiophene-1,1-dioxide.
Step 2: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide (3-Aminosulfolene)
This protocol is based on nucleophilic substitution reactions of alkyl halides with ammonia.
Materials:
-
3-Bromo-2,3-dihydrothiophene-1,1-dioxide
-
Aqueous ammonia (concentrated)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a sealed pressure vessel, dissolve 3-bromo-2,3-dihydrothiophene-1,1-dioxide (1.0 eq) in ethanol.
-
Add an excess of concentrated aqueous ammonia (10-20 eq) to the solution.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dissolve the residue in a minimal amount of water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base (e.g., NaOH) if necessary.
-
Extract the aqueous layer with a continuous extractor using a suitable solvent (e.g., chloroform) for 24 hours.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,3-dihydrothiophene-1,1-dioxide.
Step 3: Synthesis of this compound
This two-part procedure involves N-alkylation followed by ester hydrolysis.
Part A: N-Alkylation with Ethyl Bromoacetate
Materials:
-
3-Amino-2,3-dihydrothiophene-1,1-dioxide
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate.
-
Purify the crude product by column chromatography on silica gel.
Part B: Hydrolysis of the Ester
Materials:
-
Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified ester (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq).
-
Stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Data Presentation
The following tables summarize representative quantitative data for the proposed synthetic steps, based on analogous reactions found in the literature.
| Step 1: Bromination of Butadiene Sulfone | |
| Reactant | Molar Ratio |
| Butadiene Sulfone | 1.0 |
| Bromine | 1.05 |
| Parameter | Value |
| Temperature | 0-5 °C, then RT |
| Reaction Time | 2 hours |
| Representative Yield | 70-80% |
| Step 2: Amination of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide | |
| Reactant | Molar Ratio |
| 3-Bromo-2,3-dihydrothiophene-1,1-dioxide | 1.0 |
| Aqueous Ammonia | 10-20 |
| Parameter | Value |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Representative Yield | 50-60% |
| Step 3a: N-Alkylation with Ethyl Bromoacetate | |
| Reactant | Molar Ratio |
| 3-Amino-2,3-dihydrothiophene-1,1-dioxide | 1.0 |
| Ethyl Bromoacetate | 1.1 |
| Base (e.g., K₂CO₃) | 1.5 |
| Parameter | Value |
| Temperature | 50-60 °C |
| Reaction Time | 6-12 hours |
| Representative Yield | 60-70% |
| Step 3b: Ester Hydrolysis | |
| Reactant | Molar Ratio |
| Ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate | 1.0 |
| Base (e.g., LiOH) | 1.5 |
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Representative Yield | >90% |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for a single synthetic step.
Caption: General experimental workflow for a synthetic step.
"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid." This guide provides a comprehensive overview based on the known properties of the sulfolane scaffold and structurally related compounds. All experimental data and protocols should be considered predictive and require experimental validation.
Introduction
"this compound" is a heterocyclic compound featuring a sulfolane (tetrahydrothiophene-1,1-dioxide) core functionalized with an aminoacetic acid moiety. The sulfolane ring is a recognized pharmacophore present in a variety of biologically active molecules.[1][2][3] Derivatives of sulfolane have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This technical guide aims to provide a detailed overview of the known and predicted chemical properties, a plausible synthetic route, and potential biological significance of this compound to facilitate further research and development.
Chemical Properties
While specific experimental data for the title compound is scarce, its fundamental properties can be summarized, and others can be inferred from the well-characterized sulfolane parent molecule and its derivatives.[5][6][7]
Physicochemical Data
The following table summarizes the known and estimated physicochemical properties.
| Property | Value | Source/Comment |
| CAS Number | 201990-24-1 | Commercial Supplier |
| Molecular Formula | C₆H₉NO₄S | Commercial Supplier |
| Molecular Weight | 191.20 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Based on similar amino acid derivatives. |
| Melting Point | Not available | Expected to be a solid with a relatively high melting point due to the amino acid and sulfone groups. |
| Boiling Point | Not available | Likely to decompose at high temperatures. |
| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., DMSO, DMF).[1][8] | The amino acid and sulfone moieties are expected to confer high polarity. |
| pKa | Not available | Expected to have at least two pKa values corresponding to the carboxylic acid and the secondary amine. |
Spectral Data (Predicted)
Detailed spectral analysis would be required for definitive structural confirmation. The following are predicted spectral characteristics based on the compound's structure.
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the CH₂ groups of the sulfolane ring, a methine proton (CH-N), the N-H proton, the methylene protons of the acetic acid moiety, and a carboxylic acid proton. Chemical shifts will be influenced by the electron-withdrawing sulfone group. |
| ¹³C NMR | Resonances for the four distinct carbon atoms of the sulfolane ring, the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (carboxylic acid), S=O stretching (sulfone), and O-H stretching (carboxylic acid). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Synthesis and Characterization
A plausible synthetic route for "this compound" involves the N-alkylation of a 3-aminosulfolane precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide), a commercially available starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfolane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A review of analytical methods for the determination of sulfolane and alkanolamines in environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS 201990-24-1)
Disclaimer: This document provides a summary of publicly available information regarding the specified chemical compound. Due to a lack of extensive published research, this guide focuses on chemical identification, potential synthetic pathways, and the biological context of structurally related molecules. Detailed experimental protocols, quantitative biological data, and specific signaling pathway involvement for this compound are not available in the public domain at the time of writing.
Chemical Identification and Properties
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a heterocyclic organic compound. The core structure features a saturated five-membered ring containing a sulfone group (a sulfur atom double-bonded to two oxygen atoms), known as a sulfolane or tetrahydrothiophene-1,1-dioxide ring. This ring is substituted with an aminoacetic acid group at the 3-position.
| Property | Value |
| CAS Number | 201990-24-1 |
| Molecular Formula | C₆H₉NO₄S |
| Molecular Weight | 191.21 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-(1,1-Dioxido-2,3-dihydro-3-thienyl)glycine |
This compound is commercially available from several chemical suppliers, indicating its use as a building block in organic synthesis.
Potential Synthesis
While a specific, validated experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be proposed based on established methods for the synthesis of N-substituted 3-aminodihydrothiophene-1,1-dioxides. A common strategy involves the reaction of a suitable sulfolene precursor with an amine.
One potential pathway involves the conjugate addition of an amine to a 2-sulfolene or 3-sulfolene precursor. For instance, the reaction of 3-sulfolene with an amine can lead to the formation of the desired 3-amino substituted sulfolane ring system.
Hypothetical Synthetic Workflow
The following diagram illustrates a potential synthetic route. This is a generalized representation and has not been experimentally verified for this specific compound.
Caption: Hypothetical synthesis of the target compound.
General Experimental Protocol (Illustrative)
-
Michael Addition: 3-Sulfolene is reacted with a glycine ester (e.g., glycine ethyl ester) in a suitable solvent, often in the presence of a base to facilitate the conjugate addition. The reaction mixture is typically stirred at a controlled temperature until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is worked up to isolate the intermediate ester product. This may involve extraction and chromatographic purification.
-
Ester Hydrolysis: The isolated intermediate ester is then subjected to hydrolysis, for example, by treatment with an aqueous base (like NaOH or LiOH) followed by acidification, to yield the final carboxylic acid product.
-
Final Purification: The final product is purified, for instance, by recrystallization, to obtain the desired this compound.
Biological Relevance of the Core Structure
There is no specific biological activity data available for this compound in the reviewed literature. However, the sulfolane (tetrahydrothiophene-1,1-dioxide) and substituted thiophene motifs are present in various biologically active molecules.
-
Sulfolane Derivatives: The sulfolane ring is considered a valuable scaffold in medicinal chemistry. Derivatives have been investigated for a range of activities, including as non-electrophilic activators of the antioxidant response element (ARE), which is relevant in neuroprotective and anti-inflammatory pathways.[1]
-
Thiophene Derivatives: The thiophene ring is a common heterocycle in pharmaceuticals. N-substituted 2-aminothiophenes, for example, are found in drugs with neuroleptic, anti-inflammatory, and antiviral properties. The substitution pattern on the thiophene ring is crucial for determining the specific biological activity.
The combination of the sulfolane core with an amino acid side chain in the target molecule suggests it could be explored as a potential modulator of biological pathways where such functionalities are recognized. However, without experimental data, any potential biological role remains speculative.
Data Presentation
Due to the absence of quantitative data in the public domain for CAS 201990-24-1, no data tables for biological activity (e.g., IC₅₀, Kᵢ) or physicochemical properties (e.g., solubility, pKa) can be provided.
Signaling Pathways and Experimental Workflows
No specific signaling pathways or detailed experimental workflows involving this compound have been published. Therefore, no diagrams for these can be generated.
Conclusion
"this compound" (CAS 201990-24-1) is a commercially available chemical compound, likely utilized as a synthetic intermediate. While its direct biological functions are uncharacterized, its structural components are found in molecules with a wide range of pharmacological activities. The synthesis can be hypothetically achieved through standard organic chemistry reactions, such as a Michael addition followed by hydrolysis. Further research is required to determine the specific properties and potential applications of this compound.
References
An In-Depth Technical Overview of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the molecular structure and properties of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of published experimental data in the public domain, this guide also presents a theoretical synthetic approach and logical structural relationships to aid researchers in their work with this compound.
Core Molecular Structure and Properties
This compound is a heterocyclic compound featuring a sulfone group within a five-membered dihydrothiophene ring, which is further functionalized with an aminoacetic acid side chain. The presence of the polar sulfone and carboxylic acid groups, along with the secondary amine, suggests that this molecule is likely a solid at room temperature with some degree of aqueous solubility.
Chemical Identity and Physical Properties
A summary of the key identifiers and physicochemical properties of the molecule is presented in Table 1. This information has been aggregated from various chemical supplier databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | N-(1,1-Dioxido-2,3-dihydro-3-thienyl)glycine | [1] |
| CAS Number | 201990-24-1 | [1] |
| Molecular Formula | C₆H₉NO₄S | [1][2] |
| Molecular Weight | 191.20 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Note: "N/A" indicates that the data is not available in the public domain search results.
Hypothetical Synthesis Protocol
While no specific experimental protocols for the synthesis of this compound have been found in the reviewed scientific literature or patent databases, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential two-step synthesis is outlined below. This protocol is theoretical and has not been experimentally validated according to the available literature.
Step 1: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide
The synthesis would likely begin with a suitable precursor, such as 2,5-dihydrothiophene-1,1-dioxide. Introduction of an amino group at the 3-position could be achieved through various methods, for instance, via an electrophilic amination or through a sequence of bromination and subsequent amination.
Step 2: N-Alkylation with a Glycine Equivalent
The resulting 3-amino-2,3-dihydrothiophene-1,1-dioxide would then be reacted with a suitable two-carbon synthon to introduce the acetic acid moiety. A common method for this transformation is N-alkylation using an ethyl bromoacetate followed by hydrolysis of the ester to the carboxylic acid.
Detailed Hypothetical Procedure:
-
Reaction Setup: To a solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like triethylamine (TEA).
-
N-Alkylation: Slowly add ethyl bromoacetate to the reaction mixture at room temperature. The reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation of Ester Intermediate: The reaction mixture would then be quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers would be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl ester intermediate.
-
Saponification: The crude ester would be dissolved in a mixture of ethanol and water, followed by the addition of a base such as sodium hydroxide. The mixture would be stirred at room temperature or gently heated to facilitate the hydrolysis of the ester.
-
Final Product Isolation: After the hydrolysis is complete (as monitored by TLC), the reaction mixture would be cooled, and the pH would be adjusted to an acidic value (e.g., pH 3-4) using a dilute acid like hydrochloric acid. This would protonate the carboxylate, leading to the precipitation of the final product, this compound. The solid product would then be collected by filtration, washed with cold water, and dried.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Comprehensive Technical Guide to the Spectroscopic Data of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds, particularly N-substituted 3-aminothiolane-1,1-dioxide derivatives and related amino acids. This document also outlines a plausible experimental protocol for its synthesis and characterization.
Molecular Structure
IUPAC Name: this compound CAS Number: 201990-24-1 Molecular Formula: C₆H₉NO₄S Molecular Weight: 191.21 g/mol
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. These predictions are derived from data reported for analogous structures in the scientific literature.[1]
¹H NMR (Proton NMR) Spectroscopic Data
Predicted solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Notes |
| ~8.0 - 9.0 | Broad Singlet | 1H | -COOH | Chemical shift is concentration and temperature dependent; may exchange with D₂O. |
| ~4.0 - 4.5 | Multiplet | 1H | H-3 (methine) | Coupled to protons on C-2 and the NH group. |
| ~3.5 - 3.8 | Multiplet | 2H | H-2 (methylene) | Diastereotopic protons, may appear as complex multiplets. |
| ~3.3 - 3.6 | Multiplet | 2H | H-4 (methylene) | Diastereotopic protons, may appear as complex multiplets. |
| ~3.2 | Singlet/Doublet | 2H | -CH₂- (acetic acid) | May show coupling to the NH proton. |
| ~2.5 - 3.0 | Broad Singlet | 1H | -NH- | Chemical shift is variable; may exchange with D₂O. |
¹³C NMR (Carbon NMR) Spectroscopic Data
Predicted solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Carbon Atom Assignment | Notes |
| ~170 - 175 | C=O (Carboxylic Acid) | |
| ~55 - 60 | C-3 (methine) | Carbon attached to the amino group. |
| ~50 - 55 | -CH₂- (acetic acid) | |
| ~45 - 50 | C-2 (methylene) | |
| ~25 - 30 | C-4 (methylene) |
IR (Infrared) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching, broad |
| ~3350 | N-H | Stretching |
| ~1730 | C=O (Carboxylic Acid) | Stretching |
| ~1600 | N-H | Bending |
| 1320 - 1280 | S=O (Sulfone) | Asymmetric Stretching |
| 1150 - 1110 | S=O (Sulfone) | Symmetric Stretching |
MS (Mass Spectrometry) Data
| m/z | Ion | Fragmentation Pathway |
| 192.0274 | [M+H]⁺ | Molecular ion peak (positive ion mode) |
| 190.0118 | [M-H]⁻ | Molecular ion peak (negative ion mode) |
| 146 | [M-COOH]⁺ | Loss of the carboxyl group |
| 118 | [M-CH₂COOH]⁺ | Loss of the acetic acid moiety |
Experimental Protocols
The following outlines a general and plausible methodology for the synthesis and spectroscopic characterization of this compound.
Synthesis: N-Alkylation of 3-Amino-2,3-dihydrothiophene-1,1-dioxide
This synthesis involves the N-alkylation of 3-amino-2,3-dihydrothiophene-1,1-dioxide with a haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.
Materials:
-
3-Amino-2,3-dihydrothiophene-1,1-dioxide hydrochloride
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (EtOAc) for extraction
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
N-Alkylation:
-
To a solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide hydrochloride (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents) and stir at room temperature for 30 minutes to neutralize the hydrochloride and form the free amine.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Ester Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water (or methanol).
-
Add LiOH or NaOH (1.5 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.
-
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in both positive and negative ion modes to confirm the molecular weight and elemental composition.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for the target compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
References
A Theoretical Exploration of the Biological Potential of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
Executive Summary: This technical whitepaper provides a comprehensive theoretical analysis of the potential biological activities of the novel chemical entity, 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS No. 201990-24-1). As a compound available for research purposes but lacking published biological data, this document explores its potential pharmacological relevance based on the known activities of its core structural motifs: the 1,1-dioxido-2,3-dihydrothiophen (a cyclic sulfone) and the aminothiophene scaffold. We hypothesize potential anti-inflammatory, anti-neoplastic, and neurological activities. This paper outlines detailed, albeit theoretical, experimental protocols to investigate these hypotheses and presents potential signaling pathway interactions. The information herein is intended to serve as a foundational guide for researchers and drug development professionals interested in the prospective therapeutic applications of this and related molecules.
Introduction: A Molecule of Interest
This compound is a small molecule incorporating a cyclic sulfone (sulfolane) ring, a secondary amine, and a carboxylic acid moiety. The sulfone group is a key feature in various biologically active compounds, and the aminothiophene core is a well-established pharmacophore. The combination of these functionalities in a single, relatively rigid structure suggests the potential for specific interactions with biological targets. While this specific molecule is not extensively profiled in scientific literature, its constituent parts are present in compounds with demonstrated biological effects.
Hypothesized Biological Activities
Based on the known pharmacology of structurally related compounds, we can postulate several potential biological activities for this compound.
-
Anti-Inflammatory Activity: Derivatives of sulfones have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).
-
Anti-Neoplastic Activity: Various thiophene derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve cell cycle arrest and induction of apoptosis.
-
Neurological Activity: The aminothiophene scaffold is present in molecules with activity against central nervous system targets, including acetylcholinesterase (AChE) and other receptors. Derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones have shown promise as antiseizure and antinociceptive agents.
Proposed Experimental Protocols for Activity Screening
To empirically determine the biological activity of this compound, a tiered screening approach is recommended.
General Cytotoxicity Assessment
-
Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Anti-Inflammatory Activity Screening
-
Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on NO production and calculate the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay
-
Protocol: Ellman's Method
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution with the test compound at various concentrations and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Reading: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound. Calculate the IC50 value.
-
Potential Signaling Pathway Interactions (Hypothetical)
Given the potential anti-inflammatory and anti-neoplastic activities, this compound could potentially modulate key signaling pathways such as the NF-κB and MAPK pathways.
Hypothetical Workflow for Investigating Pathway Modulation
Caption: A hypothetical experimental workflow to assess the compound's effect on inflammatory signaling.
Hypothetical NF-κB Signaling Pathway Inhibition
Caption: A diagram illustrating the potential inhibition of the NF-κB signaling pathway by the test compound.
Data Presentation: A Template for Quantitative Analysis
Should the proposed experiments yield quantitative data, it is imperative to structure the results for clear comparison.
| Assay Type | Cell Line / Enzyme | Parameter | Test Compound | Reference Compound |
| Cytotoxicity | A549 | IC50 (µM) | [Insert Value] | Doxorubicin: [Value] |
| Cytotoxicity | MCF-7 | IC50 (µM) | [Insert Value] | Doxorubicin: [Value] |
| Anti-inflammatory | RAW 264.7 | IC50 (µM) for NO Inhibition | [Insert Value] | Dexamethasone: [Value] |
| Enzyme Inhibition | AChE | IC50 (µM) | [Insert Value] | Donepezil: [Value] |
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, its chemical architecture suggests a high potential for biological activity. The sulfone and aminothiophene moieties are well-represented in a variety of pharmacologically active agents. This whitepaper puts forth a theoretical framework for its investigation, hypothesizing anti-inflammatory, anti-neoplastic, and neurological activities. The detailed experimental protocols and hypothetical pathway interactions are intended to guide future research. Empirical validation of these hypotheses is a crucial next step and could uncover a novel therapeutic lead. Subsequent studies should focus on target identification, structure-activity relationship (SAR) studies, and in vivo efficacy models to fully elucidate the pharmacological profile of this promising compound.
The Emerging Therapeutic Potential of Thiophene Derivatives: A Mechanistic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] This guide delves into the multifaceted mechanisms of action of thiophene derivatives, with a particular focus on their role as enzyme inhibitors and their potential in various therapeutic areas. While specific data on "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" remains limited to its chemical identity[2], this document synthesizes the broader knowledge of related thiophene compounds to provide a comprehensive mechanistic framework for researchers.
Core Mechanism: Enzyme Inhibition
A primary mechanism through which thiophene derivatives exert their biological effects is the inhibition of a wide array of enzymes. This inhibitory action is often potent and can be highly specific, making these compounds attractive candidates for drug development.
Cytochrome P450 Inhibition
Thiophene derivatives have been identified as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism. Tienilic acid, a well-studied thiophene derivative, serves as a classic example. It causes the irreversible inactivation of CYP2C9. The proposed mechanism involves the metabolic activation of the thiophene ring by the enzyme to form a reactive thiophene sulfoxide intermediate. This electrophilic species then covalently binds to a nucleophilic amino acid residue within the active site of the enzyme, leading to its inactivation.[3]
Key Kinetic Parameters for CYP2C10 (2C9) Inactivation by Tienilic Acid: [3]
| Parameter | Value |
| t1/2,max | 3.4 min |
| kinact | 3.6 x 10-3 s-1 |
| KI | 4.3 µM |
| kinact/KI | 813 L mol-1 s-1 |
| Partition Ratio | 11.6 |
Neuraminidase Inhibition
In the realm of antiviral research, novel thiophene derivatives have been discovered as potent inhibitors of neuraminidase (NA), a key enzyme for the influenza virus.[4] Through a combination of pharmacophore-based virtual screening and molecular dynamics simulations, a lead compound was identified and subsequently optimized. The thiophene moiety plays a crucial role in binding to the active site of the neuraminidase enzyme.[4]
Inhibitory Activity of a Novel Thiophene Derivative (Compound 4b) against Neuraminidase: [4]
| Compound | NA IC50 (µM) | Antiviral EC50 (µM) (H5N1-DW) |
| 4b | 0.03 | 1.59 |
| Oseltamivir Carboxylate (Control) | 0.06 | 5.97 |
Cholinesterase and Other Enzyme Inhibition
Thiophene-based compounds have also demonstrated significant inhibitory activity against other key enzymes. For instance, novel thiophene-pyrazole carboxamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).[5] Furthermore, certain thiophene-2-sulfonamide derivatives are potent competitive inhibitors of lactoperoxidase (LPO).[6]
Inhibitory Constants (Ki) and IC50 Values for Selected Thiophene Derivatives:
| Compound | Target Enzyme | Ki (µM) | IC50 (nM) |
| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) | AChE | 19.88 ± 3.06 | - |
| --INVALID-LINK--methanone (8) | BChE | 13.72 ± 1.12 | - |
| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) | GST | 16.44 ± 1.58 | - |
| 5-(2-thienylthio) thiophene-2-sulfonamide | LPO | 0.002 ± 0.0006 | 3.4 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The synthesis of various 4-phenyl-(thiophen-2-yl)acetic acid derivatives often employs the Suzuki-Miyaura cross-coupling reaction.[7]
Workflow for Suzuki-Miyaura Reaction:
Caption: Suzuki-Miyaura cross-coupling workflow.
Detailed Steps:
-
In a round-bottom flask, combine 2-(4-bromothiophen-2-yl)acetic acid (1.0 equivalent), the desired substituted boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[7]
-
Evacuate the flask and backfill with nitrogen gas; repeat this cycle five times.[7]
-
In a separate flask, prepare a 2:1 mixture of dioxane and water and degas it by bubbling with nitrogen.[7]
-
Using a syringe, add the degassed solvent mixture to the flask containing the reactants.[7]
-
The reaction mixture is then heated to allow the coupling to proceed.[7]
-
Upon completion, the product is isolated through standard work-up procedures and purified, often by high-performance liquid chromatography (HPLC).[7]
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Activity Assay
The inhibitory activity of thiophene derivatives against mPGES-1 can be assessed using microsomes from interleukin-1β-stimulated A549 cells.[7]
Workflow for mPGES-1 Activity Assay:
Caption: Isolation of mPGES-1 for activity assays.
Detailed Steps:
-
A549 cells are stimulated with interleukin-1β (1 ng/mL) for 48 hours.[7]
-
The cells are harvested and then sonicated to create a cell homogenate.[7]
-
The homogenate undergoes differential centrifugation, first at 10,000 x g for 10 minutes.[7]
-
The resulting supernatant is collected and subjected to a second centrifugation at 174,000 x g for 1 hour at 4°C.[7]
-
The final pellet contains the microsomes, which are the source of the mPGES-1 enzyme for the inhibition assay.[7]
Signaling Pathways and Cellular Effects
Beyond direct enzyme inhibition, certain 2-aminothiophene derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, suggesting an impact on cellular signaling pathways.[8]
Proposed Anticancer Mechanism of Action
While the precise signaling cascade is not fully elucidated for all thiophene derivatives, a general proposed mechanism for 2-aminothiophene-3-carboxylic acid ester derivatives involves the suppression of protein synthesis, leading to cell cycle arrest and subsequent apoptosis in susceptible cancer cell lines.[8]
Hypothetical Signaling Pathway for Anticancer Thiophene Derivatives:
Caption: Proposed anticancer mechanism of action.
Synthesis of 2-Aminothiophenes via the Gewald Reaction
A common and efficient method for the synthesis of 2-aminothiophene derivatives is the Gewald three-component reaction.[9][10] This reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
Logical Flow of the Gewald Reaction:
Caption: Logical steps of the Gewald reaction.
Conclusion
Thiophene and its derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their primary mechanism of action often involves the potent and sometimes mechanism-based inhibition of key enzymes across a range of therapeutic areas, including metabolic, viral, and oncologic targets. The ability to readily synthesize a diverse library of these compounds through methods like the Gewald reaction and Suzuki-Miyaura coupling further enhances their appeal. While the specific mechanism of "this compound" requires further investigation, the extensive body of research on related thiophene structures provides a strong foundation and predictive framework for understanding its potential biological activity. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this and other novel thiophene derivatives to fully harness their therapeutic potential.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
An In-depth Technical Guide to 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid, identified by CAS number 201990-24-1, belongs to a class of heterocyclic compounds centered around the 3-sulfolene (2,3-dihydrothiophene-1,1-dioxide) core. This guide provides a comprehensive overview of the synthesis, potential biological activities, and key experimental methodologies related to this class of molecules. While specific quantitative biological data for the title compound is not extensively available in the public domain, this document extrapolates from the known chemistry and biological profiles of structurally related 3-sulfolene and 2-aminothiophene derivatives to provide a foundational resource for research and development.
Introduction to the 3-Sulfolene Core
The 3-sulfolene ring is a five-membered heterocyclic sulfone that serves as a versatile scaffold in medicinal chemistry. The sulfone group is a polar, aprotic moiety that can act as a hydrogen bond acceptor, potentially enhancing the physicochemical properties of drug candidates, such as solubility and metabolic stability. Derivatives of the saturated sulfolane core have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antipsychotic, and HIV-1 protease inhibitory effects. The incorporation of the sulfolene or sulfolane ring can also serve as a bioisosteric replacement for other functional groups, offering a strategy to modulate the pharmacological and toxicological profiles of bioactive molecules.
Synthesis of the Core Structure and Derivatives
Proposed Synthetic Pathway
A logical synthetic route would involve the initial synthesis of 3-amino-2,3-dihydrothiophene-1,1-dioxide, which can then be alkylated with a suitable 2-haloacetic acid derivative.
Experimental Protocol: Synthesis of 3-Amino-2,3-dihydrothiophene-1,1-dioxide (Hypothetical)
This protocol is adapted from general procedures for the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes.
-
Step 1: Synthesis of 3-Oxotetrahydrothiophene-1,1-dioxide. This intermediate can be prepared through various established routes, often starting from commercially available materials.
-
Step 2: Oximation. The 3-oxotetrahydrothiophene-1,1-dioxide is reacted with hydroxylamine hydrochloride in a suitable solvent, such as methanol or ethanol, under reflux to form the corresponding oxime.
-
Step 3: Reduction. The resulting oxime is then reduced to the primary amine, 3-amino-2,3-dihydrothiophene-1,1-dioxide. Various reducing agents can be employed, such as zinc dust in the presence of an acid or catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
-
Reactants: 3-Amino-2,3-dihydrothiophene-1,1-dioxide and ethyl bromoacetate.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HBr byproduct.
-
Procedure:
-
Dissolve 3-amino-2,3-dihydrothiophene-1,1-dioxide in the chosen solvent.
-
Add the base to the solution.
-
Slowly add ethyl bromoacetate to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
-
The final product can be purified by recrystallization or chromatography.
-
General Synthetic Strategies for 3-Sulfolene Derivatives
Several methods are employed for the synthesis of substituted 3-sulfolenes, providing access to a variety of analogs[1][2]:
-
Electrophilic Addition: Addition of electrophiles to the double bond of 3-sulfolene, often followed by elimination to regenerate the double bond in a substituted form.
-
Nucleophilic Addition: Reaction of nucleophiles with activated sulfolenes, such as 4-bromo-2-sulfolene.
-
Oxidation of Thiolane Precursors: Synthesis of the corresponding dihydrothiophene followed by oxidation of the sulfur atom to the sulfone.
-
Deprotonation and Alkylation: The protons at the C2 and C5 positions of 3-sulfolene are acidic and can be removed by a strong base, allowing for subsequent reaction with electrophiles.
Biological and Pharmacological Profile (Based on Analogs)
Direct pharmacological data for this compound is scarce. However, the broader classes of sulfolane and 2-aminothiophene derivatives have been reported to exhibit a wide range of biological activities.
Table 1: Summary of Potential Biological Activities of Sulfolane and 2-Aminothiophene Derivatives
| Biological Activity | Compound Class | Notes |
| Anti-inflammatory | Sulfolane derivatives | Certain sulfolane-based vicinal amino alcohols have shown promising anti-inflammatory and analgesic properties.[3] |
| Anticancer | Sulfolane and 2-Aminothiophene derivatives | Some derivatives have demonstrated antiproliferative activity against various cancer cell lines. |
| HIV-1 Protease Inhibition | Sulfolane derivatives | The sulfolane scaffold has been incorporated into non-peptidic HIV-1 protease inhibitors.[1][4] |
| H1 Receptor Antagonism | Sulfolane derivatives | Compounds possessing a cyclic sulfone core have been investigated as H1 receptor antagonists.[1] |
| Analgesic Activity | Sulfolane derivatives | Some sulfolane-based compounds have exhibited analgesic properties.[1] |
| Antipsychotic Activity | Sulfolane derivatives | The sulfolane moiety has been explored in the design of potential antipsychotic agents.[1] |
Disclaimer: The biological activities listed are for the general classes of compounds and not specifically for this compound. Further experimental validation is required.
Visualization of Workflows and Relationships
Proposed Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of the target compound.
Caption: Proposed synthetic workflow for the target compound.
Logical Relationship of the Core Structure to Potential Biological Activities
This diagram illustrates the relationship between the core chemical structure and the potential biological activities based on related compounds.
Caption: Potential biological activities of the core structure.
Conclusion and Future Directions
The this compound scaffold represents an interesting, yet underexplored, area of medicinal chemistry. Based on the known biological activities of related sulfolane and 2-aminothiophene derivatives, this class of compounds holds potential for the development of novel therapeutic agents. Future research should focus on the development and optimization of a reliable synthetic route to allow for the synthesis of a library of analogs. Subsequent comprehensive biological screening is necessary to elucidate the specific pharmacological profile of these compounds and to identify any potential signaling pathways they may modulate. Structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective derivatives.
References
- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid and Related Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" is a heterocyclic organic compound with the chemical formula C6H9NO4S and a molecular weight of 191.2 g/mol .[1][2] Its structure features a dihydrothiophene dioxide core, which is a five-membered ring containing a sulfur atom that has been oxidized to a sulfone, and an aminoacetic acid substituent. While this specific molecule is commercially available for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of data regarding its synthesis, biological activity, and mechanism of action.[1][2][3] This guide, therefore, aims to provide a broader context by reviewing the known biological activities and synthetic methodologies of structurally related thiophene and dihydrothiophene derivatives, offering insights into the potential applications and research directions for the title compound.
Chemical Identity
| Property | Value | Reference |
| CAS Number | 201990-24-1 | [1][2] |
| Molecular Formula | C6H9NO4S | [1][2] |
| Molecular Weight | 191.2 g/mol | [1][2] |
| Synonyms | (1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl-amino)acetic acid | [2] |
Biological Activities of Related Thiophene and Dihydrothiophene Derivatives
Thiophene and its derivatives are recognized as "privileged" pharmacophores in medicinal chemistry due to their wide range of biological activities.[4] The incorporation of the thiophene nucleus into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties.
Anti-inflammatory and Anticancer Activity:
Sulfone derivatives, including those with a sulfolane (the saturated form of dihydrothiophene dioxide) core, have demonstrated notable anti-inflammatory and tumor cell growth inhibitory properties.[5][6] Certain sulfone derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in macrophages.[6] Furthermore, some 2-aminothiophene-3-carboxylic acid ester derivatives have exhibited selective cytostatic effects against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[7] These compounds were found to preferentially suppress protein synthesis and induce apoptosis in cancer cells.[7]
Antimicrobial and Antiviral Activity:
The thiophene scaffold is also a key component in various antimicrobial and antiviral agents.[4] For instance, novel thiophene derivatives have been identified as potent inhibitors of neuraminidase, a key enzyme in the influenza virus life cycle.[8] Additionally, 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have been investigated as inhibitors of bacterial biofilm formation, presenting a potential antivirulence strategy to combat bacterial infections.[9]
Other Biological Activities:
Derivatives of 2-aminothiophene have been explored for a multitude of other therapeutic applications, including:
-
Positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R) for the potential treatment of type 2 diabetes.[10]
-
Antileishmanial agents , with some compounds showing significant activity against Leishmania amazonensis.[11]
-
Neuraminidase inhibitors for influenza treatment.[8]
Synthesis of 2-Aminothiophene Derivatives
A common and versatile method for the synthesis of 2-aminothiophenes is the Gewald reaction .[12][13][14][15][16] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[13][15][16]
Generalized Gewald Reaction Workflow
Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.
Experimental Protocol: Example of a Modified Gewald Reaction
The following is a representative protocol for the synthesis of 3-acetyl-2-aminothiophenes, adapted from the literature.[13]
Materials:
-
Cyanoacetone
-
1,4-Dithian-2,5-diol (as an α-mercaptoaldehyde precursor)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Glacial acetic acid
Procedure:
-
A solution of crude cyanoacetone and 1,4-dithian-2,5-diol in DMF is prepared.
-
Triethylamine is added to the stirring solution. An initial exothermic reaction may be observed.
-
After a brief period at room temperature, the solution is heated to 60 °C for several hours.
-
The solvent (DMF) is removed under reduced pressure.
-
Water, diethyl ether, and glacial acetic acid are added to the oily residue to facilitate the extraction and purification of the product.
Logical Relationship for Further Research
Given the lack of specific data for "this compound," a logical approach for future research would be to investigate its biological activities based on the properties of its structural analogs.
Caption: A logical workflow for initiating research on a novel compound with limited data.
"this compound" represents a chemical entity for which there is a notable absence of published scientific data. However, the broader families of thiophene, dihydrothiophene, and sulfone derivatives are rich in biologically active compounds with potential therapeutic applications. By leveraging the knowledge of these related structures, particularly in the areas of anti-inflammatory and anticancer research, a strategic direction for the investigation of this specific molecule can be formulated. The Gewald reaction and its modifications provide a robust synthetic platform for accessing a variety of 2-aminothiophene precursors, which could be further elaborated to include the dihydrothiophene dioxide core and the amino acid side chain. Future research efforts should focus on the synthesis and subsequent biological screening of this compound to elucidate its potential as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 12. impactfactor.org [impactfactor.org]
- 13. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 14. sciforum.net [sciforum.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Technical Guide on the Safety and Handling of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
Disclaimer: This document provides a comprehensive overview of the recommended safety and handling procedures for "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid." It is important to note that, as a research chemical, specific and comprehensive safety and toxicological data for this compound are not publicly available. The information and recommendations provided herein are extrapolated from the chemical's structure, data on structurally related compounds, and general principles of laboratory safety. All personnel handling this compound must be technically qualified and should treat it as a substance of unknown toxicity, exercising the utmost caution.
Chemical Identity and Inferred Hazard Profile
"this compound" is a heterocyclic compound containing a sulfone group, a secondary amine, and a carboxylic acid moiety. Its chemical identity is summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 201990-24-1[1][2] |
| Molecular Formula | C₆H₉NO₄S[1][2] |
| Molecular Weight | 191.20 g/mol [1][2] |
| Synonyms | (1,1-Dioxo-2,3-dihydro-1H-1λ⁶-thiophen-3-yl-amino)acetic acid[2] |
Structural Analysis and Potential Hazards
The potential hazards of this compound are inferred from its constituent functional groups:
-
Thiophene Derivatives: Thiophene and its derivatives are a class of heterocyclic compounds with a wide range of biological activities.[3][4] Some thiophene derivatives are known to be irritants.
-
Sulfones: Sulfones, such as 3-sulfolene, can be irritating to the eyes and skin upon prolonged exposure.[5] They may also be sensitive to high temperatures.[5]
-
Secondary Amines: Secondary amines can be irritants and may pose risks for forming nitrosamine impurities, which are often potent carcinogens.[6][7] While the risk profile for complex nitrosamines from secondary amines may be lower than for those from tertiary amines, it remains a critical consideration in drug development.[7][8]
-
Carboxylic Acids: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[9][10] They may also be combustible.[10]
Inferred GHS Classification
Based on the analysis of related compounds, an inferred GHS classification is provided below. This is not a formal classification and should be used for guidance only.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation. |
Quantitative Data for Structurally Related Compounds
No specific quantitative toxicological or physical hazard data is available for the target compound. The table below presents data for related thiophene derivatives to provide a contextual reference. This data does not apply to "this compound" but may inform a preliminary risk assessment.
| Compound | CAS Number | Molecular Weight | Hazard Information |
| 2-Amino-2-(thiophen-3-yl)acetic acid | 1194-86-1 | 157.19 g/mol | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[10] |
| 3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride | 62510-60-5 | 185.65 g/mol | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[11] |
| 3-Sulfolene | 77-79-2 | 118.15 g/mol | H319: Causes serious eye irritation.[12] |
Safe Handling and Storage
Given the unknown hazard profile, stringent adherence to safe laboratory practices is mandatory.
Engineering Controls
-
All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[13]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the necessary PPE for any specific operation.[14] The minimum required PPE includes:
| PPE Type | Standard/Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 marked safety glasses with side shields, or chemical safety goggles.[15] A face shield should be worn in addition to goggles when there is a significant splash hazard.[15][16] | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, removed immediately after contact).[15] Glove compatibility must be verified for the specific solvents being used. | Prevents skin contact. |
| Body Protection | A flame-retardant lab coat.[16][17] An apron may be required for larger quantities. | Protects clothing and skin from spills. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator is necessary.[13][16] | Prevents inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[16] | Protects feet from spills and falling objects. |
Hygiene Measures
-
Avoid inhalation, ingestion, and contact with skin and eyes.[18]
-
Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[13][18]
-
Contaminated clothing should be removed immediately and washed before reuse.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][14]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][14]
-
Store away from heat and sources of ignition.[9]
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][18]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14][18]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Specific Hazards: Combustion may produce hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[14]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation. Avoid generating dust.[12][18]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[12]
-
Containment and Cleanup: For a solid spill, carefully sweep up and shovel the material into a suitable, labeled container for disposal. Avoid creating dust. Clean the spill area with a suitable solvent and then wash with soap and water.[14][18]
Proposed Experimental Safety Assessment Protocols
As a new chemical entity (NCE), a thorough toxicological assessment is required to characterize its safety profile.[19][20] The following are generalized protocols for foundational safety studies.
General Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for the initial safety assessment of a novel research compound.
Caption: Workflow for toxicological assessment of a new chemical.
Experimental Protocols
Protocol 5.2.1: In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the compound that causes 50% inhibition of cell viability (IC50) in cultured human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).
-
Methodology:
-
Culture cells in 96-well plates until they reach approximately 80% confluency.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Treat the cells with the various concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 5.2.2: Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471)
-
Objective: To assess the mutagenic potential of the compound by testing its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Select at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Perform the assay both with and without a metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.
-
Expose the bacterial strains to a range of concentrations of the test compound on agar plates deficient in the required amino acid (e.g., histidine for Salmonella).
-
Include a vehicle control and positive controls for each strain, both with and without S9 activation.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid).
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
-
Logical Workflow for Handling and Disposal
The following diagram provides a logical decision-making process for safely handling a research chemical with an unknown hazard profile.
Caption: Decision workflow for handling chemicals of unknown hazard.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Follow all applicable federal, state, and local regulations for waste disposal.[21]
-
Do not dispose of down the drain or into the environment.[12] Package waste in sealed, properly labeled containers for collection by trained personnel.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ⚖️ Risk assessment not strong enough, specifically on related impurities containing secondary amine - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Redefining Nitrosamine Risks: A Fresh Perspective on Pharmaceuticals -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Amine promiscuity and toxicology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. Carboxylic Acids Group - information sheet - Canada.ca [canada.ca]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. fishersci.pt [fishersci.pt]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. triphasepharmasolutions.com [triphasepharmasolutions.com]
Methodological & Application
Application Notes and Protocols for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
For Research Use Only
Introduction
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS No. 201990-24-1) is a heterocyclic compound belonging to the class of substituted 2-aminothiophenes.[1][2] The thiophene ring, particularly in its oxidized (dioxido) form, and the amino acid side chain suggest its potential for biological activity. Substituted 2-aminothiophenes are recognized as important structural motifs in medicinal chemistry, with applications in the development of various therapeutic agents.[3][4][5] This document provides detailed protocols for the hypothetical synthesis, characterization, and a potential biological application of this compound for research purposes.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 201990-24-1 |
| Molecular Formula | C₆H₉NO₄S |
| Molecular Weight | 191.20 g/mol |
| Appearance | Off-white to pale yellow solid (Hypothetical) |
| Solubility | Soluble in DMSO and methanol (Hypothetical) |
Synthesis Protocol: A Hypothetical Route
The synthesis of this compound can be envisioned through a multi-step process involving the formation of a 2-aminothiophene core, followed by oxidation and N-alkylation. The Gewald reaction is a common method for synthesizing 2-aminothiophenes.[6]
Step 1: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction
This step involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.
-
Add morpholine (0.1 mol) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Step 2: Oxidation of the Thiophene Ring
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 2-aminothiophene precursor (0.05 mol) in 150 mL of DCM in a 500 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (0.11 mol, 2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Quench the reaction by adding 100 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield the oxidized product.
Step 3: N-Alkylation with Ethyl Bromoacetate and Hydrolysis
Materials:
-
Oxidized 2-aminothiophene intermediate
-
Ethyl bromoacetate
-
Potassium carbonate
-
Acetonitrile
-
Lithium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
Procedure (Alkylation):
-
To a solution of the oxidized intermediate (0.04 mol) in 100 mL of acetonitrile, add potassium carbonate (0.08 mol) and ethyl bromoacetate (0.044 mol).
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude ester.
Procedure (Hydrolysis):
-
Dissolve the crude ester in a mixture of THF (80 mL) and water (20 mL).
-
Add lithium hydroxide (0.08 mol) and stir at room temperature for 6 hours.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis workflow for the target compound.
Hypothetical Application: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Given that related thiophene derivatives have been identified as inhibitors of mPGES-1, an enzyme involved in inflammation and cancer, we propose a protocol to evaluate the inhibitory activity of the title compound against this target.[7]
In Vitro mPGES-1 Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H₂ (PGH₂)
-
Glutathione (GSH)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound dissolved in DMSO
-
Prostaglandin E₂ (PGE₂) standard
-
PGE₂ EIA Kit
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 10 µL of the test compound dilution (or DMSO for control).
-
Add 170 µL of the assay buffer containing GSH (final concentration 1 mM) and mPGES-1 enzyme (final concentration 5 µg/mL).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of PGH₂ (final concentration 5 µM).
-
Incubate the reaction at room temperature for 60 seconds.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a commercial PGE₂ EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Hypothetical mPGES-1 Inhibition Assay Workflow
Caption: Workflow for the in vitro mPGES-1 inhibition assay.
Hypothetical Quantitative Data
The following table presents hypothetical data for the characterization and biological activity of the synthesized compound.
| Parameter | Result |
| Synthesis Yield | 45% (Overall) |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with proposed structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 192.03 |
| mPGES-1 IC₅₀ | 2.5 µM |
Hypothetical Signaling Pathway Involvement
Inhibition of mPGES-1 by this compound would lead to a reduction in the production of Prostaglandin E₂ (PGE₂), a key mediator of inflammation and pain.
Hypothetical Signaling Pathway
Caption: Potential mechanism of action via mPGES-1 inhibition.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. scbt.com [scbt.com]
- 3. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS 201990-24-1), hereafter referred to as Compound X, is a novel small molecule with a thiophene core. While the specific biological targets of Compound X are currently under investigation, its structural similarity to known cytostatic and anti-inflammatory agents suggests potential therapeutic applications. These application notes provide detailed protocols for characterizing the in vitro anti-cancer effects of Compound X using common cell-based assays. The described methods will enable researchers to assess its impact on cancer cell viability, proliferation, apoptosis, and cell cycle progression.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of Compound X against a Panel of Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Compound X | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| A549 | Lung Carcinoma | Data to be filled | Data to be filled |
| MCF-7 | Breast Adenocarcinoma | Data to be filled | Data to be filled |
| HeLa | Cervical Cancer | Data to be filled | Data to be filled |
| PC-3 | Prostate Cancer | Data to be filled | Data to be filled |
| U-87 MG | Glioblastoma | Data to be filled | Data to be filled |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth and should be calculated from dose-response curves.
Table 2: Apoptosis Induction by Compound X in A549 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | Data to be filled | Data to be filled |
| Compound X | IC₅₀ | Data to be filled | Data to be filled |
| Staurosporine (Positive Control) | 1 | Data to be filled | Data to be filled |
Table 3: Cell Cycle Analysis of A549 Cells Treated with Compound X
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | Data to be filled | Data to be filled | Data to be filled |
| Compound X | IC₅₀ | Data to be filled | Data to be filled | Data to be filled |
| Nocodazole (Positive Control) | 0.1 | Data to a be filled | Data to be filled | Data to be filled |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of their viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X and a positive control (e.g., doorubicin) in complete culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ values.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry analysis.[2][3]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium
-
Compound X
-
Staurosporine (positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle control and a positive control (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[4][5][6]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete culture medium
-
Compound X
-
Nocodazole (positive control)
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Compound X at its IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control (e.g., 0.1 µM nocodazole to induce G2/M arrest).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for in vitro evaluation of Compound X.
Caption: Hypothesized mechanism of action via the PI3K/AKT signaling pathway.
References
- 1. researchhub.com [researchhub.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Enzyme Inhibition Studies of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data on the enzyme inhibitory activity of "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" is not currently available in the public domain. The following application notes and protocols are provided as a detailed template. The data presented is hypothetical and serves to illustrate the expected format and content for such a document. Researchers should generate their own experimental data to validate these protocols for their specific applications.
Introduction
"this compound" is a novel small molecule with potential applications in enzyme inhibition. Its structural features, including the dihydrothiophene dioxide ring and the amino acid side chain, suggest possible interactions with the active sites of various enzymes. This document provides a template for the characterization of its inhibitory effects on a hypothetical enzyme, "Enzyme X," a key target in a hypothetical disease pathway.
Compound Details:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 201990-24-1[1][2] |
| Molecular Formula | C6H9NO4S[1][2] |
| Molecular Weight | 191.20 g/mol [2] |
| Structure | (Structure would be depicted here) |
Hypothetical Enzyme Target: Enzyme X
For the purpose of this template, "Enzyme X" is a hypothetical serine protease implicated in the progression of an inflammatory disease. Inhibition of Enzyme X is a promising therapeutic strategy to alleviate disease symptoms.
Role of Enzyme X in Disease Signaling Pathway
Enzyme X is a key component of the "Inflamma-Signal Pathway," a hypothetical signaling cascade that leads to the production of pro-inflammatory cytokines.
Caption: Hypothetical "Inflamma-Signal Pathway" showing the role of Enzyme X.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of "this compound" against Enzyme X can be determined through various in vitro assays.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target Enzyme | IC50 (nM) | Assay Condition |
| This compound | Enzyme X | 150 ± 25 | 10 µM Substrate, 30 min incubation |
| Reference Inhibitor | Enzyme X | 50 ± 10 | 10 µM Substrate, 30 min incubation |
Kinetic Studies
To determine the mechanism of inhibition, enzyme kinetics are studied at various substrate and inhibitor concentrations.
| Inhibitor | Inhibition Type | Ki (nM) | Vmax (relative) | Km (relative) |
| This compound | Competitive | 75 ± 15 | Unchanged | Increased |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Enzyme Inhibition Assay Protocol
This protocol outlines a general procedure for measuring enzyme inhibition.
Caption: General workflow for an enzyme inhibition assay.
Materials:
-
Purified Enzyme X
-
Fluorogenic substrate for Enzyme X
-
"this compound"
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well black microplates
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Dilute the inhibitor to various concentrations in Assay Buffer.
-
Prepare working solutions of Enzyme X and its substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Add 20 µL of the Enzyme X solution to each well and incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence intensity every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the kinetic read).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol for Determining Mechanism of Inhibition
This protocol is used to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Procedure:
-
Perform the enzyme inhibition assay as described in section 4.1.
-
Vary the concentrations of both the substrate and the inhibitor. A typical matrix would include at least three concentrations of the inhibitor and five concentrations of the substrate.
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Selectivity Profile (Hypothetical)
To assess the specificity of the inhibitor, it should be tested against a panel of related enzymes.
| Enzyme | % Inhibition at 10 µM |
| Enzyme X | 95% |
| Enzyme Y (related protease) | 20% |
| Enzyme Z (unrelated protease) | <5% |
Conclusion
This document provides a template for the characterization of "this compound" as an enzyme inhibitor. The hypothetical data presented suggests that this compound is a potent and selective competitive inhibitor of Enzyme X. These protocols can be adapted for the study of other enzyme inhibitors and provide a framework for the systematic evaluation of novel therapeutic candidates. Researchers are encouraged to use this template to structure their own experimental findings.
References
Application Notes and Protocols for 2-Aminothiophene Derivatives in Medicinal Chemistry
A Note to Researchers: Extensive searches for the specific compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS No. 201990-24-1) in the public scientific literature and chemical databases did not yield specific data regarding its medicinal chemistry applications, biological activity, or detailed experimental protocols. The compound is commercially available from several suppliers for research purposes[1].
Given the lack of specific information on the requested molecule, this document provides a broader overview of the medicinal chemistry of 2-aminothiophene derivatives . This class of compounds is a well-established and versatile scaffold in drug discovery, known for a wide range of biological activities. The information presented here is intended to serve as a valuable resource for researchers interested in the potential of this chemical class.
Introduction to 2-Aminothiophenes in Medicinal Chemistry
The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Its derivatives have been reported to exhibit a diverse range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The versatility of the 2-aminothiophene core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Key Biological Activities of 2-Aminothiophene Derivatives
While specific data for "this compound" is unavailable, the broader class of 2-aminothiophene derivatives has been investigated for several therapeutic applications.
| Biological Activity | Description | Key Findings from Literature |
| Anticancer | Derivatives have shown cytostatic and apoptotic effects against various cancer cell lines. | Certain 2-aminothiophene-3-carboxylic acid ester derivatives exhibit selective cytostatic activity against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines. These compounds were found to suppress protein synthesis and induce apoptosis[2]. |
| Anti-leishmanial | 2-Aminothiophene derivatives have been identified as promising candidates for the development of new treatments for leishmaniasis. | Structure-activity relationship studies have shown that modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring can significantly modulate the anti-leishmanial activity, with some compounds showing IC50 values in the low micromolar range[3]. |
| GLP-1R Modulation | Some 2-aminothiophene analogs act as positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity. | A 2-aminothiophene-3-arylketone analogue was found to increase insulin secretion and lower blood glucose levels in mice, demonstrating its potential as a GLP-1R PAM[4]. |
| General Biological Relevance | The 2-aminothiophene scaffold is a versatile building block in the synthesis of various biologically active compounds. | Reviews on 2-aminothiophene scaffolds highlight their importance as synthons for a wide range of heterocyclic compounds with diverse pharmacological properties[5]. |
Synthetic Protocols for 2-Aminothiophene Derivatives
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. This one-pot, multi-component reaction typically involves an α-cyano ester (or other activated nitrile), a ketone or aldehyde, and elemental sulfur in the presence of a base.
General Protocol for Gewald Synthesis of 2-Aminothiophenes
Materials:
-
An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
A carbonyl compound (aldehyde or ketone)
-
Elemental sulfur
-
A suitable organic base (e.g., triethylamine, morpholine, or piperidine)
-
A solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a solution of the active methylene nitrile (1 equivalent) and the carbonyl compound (1 equivalent) in the chosen solvent, add the organic base (catalytic amount, typically 0.1-0.2 equivalents).
-
Stir the mixture at room temperature for a designated time to facilitate the Knoevenagel condensation.
-
To the resulting mixture, add elemental sulfur (1.1 equivalents).
-
Heat the reaction mixture at a specified temperature (often reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated product by filtration.
-
Wash the crude product with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 2-aminothiophene derivative.
Note: Reaction conditions such as temperature, reaction time, and the choice of base and solvent may need to be optimized for different substrates.
Experimental Workflow for Screening 2-Aminothiophene Derivatives
The following diagram illustrates a general workflow for the discovery and initial evaluation of novel 2-aminothiophene derivatives in a medicinal chemistry program.
Caption: A generalized workflow for the discovery of bioactive 2-aminothiophene derivatives.
Signaling Pathways
As no specific biological target or pathway has been identified for "this compound," a relevant signaling pathway diagram cannot be generated. For other 2-aminothiophene derivatives, the relevant pathways would depend on their specific molecular targets. For instance, for the GLP-1R modulating compounds, a diagram of the GLP-1 signaling cascade leading to insulin secretion would be appropriate.
Conclusion
While the specific compound "this compound" remains uncharacterized in the scientific literature, the broader class of 2-aminothiophene derivatives represents a rich field for medicinal chemistry research. The established synthetic routes and the diverse biological activities associated with this scaffold provide a strong foundation for the design and development of novel therapeutic agents. Researchers are encouraged to use the general protocols and workflows presented here as a starting point for their investigations into this promising area of drug discovery.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
Introduction
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a molecule of interest in pharmaceutical and chemical research. Its structure, incorporating a sulfolane-like moiety and an amino acid side chain, presents unique challenges and opportunities for analytical method development. The high polarity of the molecule suggests that while challenging, liquid chromatography-based methods are the most suitable for its quantification.
This document provides detailed application notes and protocols for the development of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound. Due to the absence of specific published methods for this analyte, the following protocols are proposed based on the analysis of structurally related compounds, such as sulfolane and various amino acids.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the routine quantification of this compound in relatively clean sample matrices.
Chromatographic Conditions
A reversed-phase HPLC method is proposed to retain and separate the polar analyte. The use of a C18 column with a polar endcapping will provide a suitable stationary phase. The mobile phase composition is critical for achieving good peak shape and retention.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation:
-
For drug substance: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration within the calibration range.
-
For biological matrices (e.g., plasma, urine): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Dilute the supernatant with Mobile Phase A to bring the concentration into the calibration range.
-
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Analysis: Inject the prepared standards and samples.
-
Data Processing: Integrate the peak corresponding to the analyte and construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Application Notes and Protocols for the Purification of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a molecule of interest in medicinal chemistry and drug development, incorporating a sulfone moiety within a dihydrothiophene ring linked to an amino acid. The purity of this compound is critical for its biological evaluation and subsequent applications. This document provides detailed protocols for the purification of this zwitterionic compound, focusing on recrystallization and ion-exchange chromatography as primary methods.
Purification Strategy Overview
The purification of this compound can be approached through two main techniques, often used sequentially for optimal purity. The initial purification of the crude product is typically achieved by recrystallization, which is effective for removing bulk impurities. For higher purity requirements, ion-exchange chromatography is employed to separate the target molecule from structurally similar impurities and residual salts.
The Synthetic Potential of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid: A Versatile Building Block in Organic Synthesis
Introduction: 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a bifunctional molecule featuring a sulfolene moiety and an amino acid side chain. The sulfone group, a strong electron-withdrawing and polar functional group, enhances the physicochemical properties of molecules, such as solubility and metabolic stability, making it an attractive scaffold in medicinal chemistry.[1] The dihydrothiophene ring system and the amino acid substituent offer multiple reactive sites for further chemical modifications, positioning this compound as a versatile building block for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This document provides an overview of the potential applications of this compound in organic synthesis, supported by detailed experimental protocols for key transformations.
While direct synthetic applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The sulfolane and dihydrothiophene scaffolds are increasingly recognized for their importance in drug development.[1] Derivatives of 3-aminotetrahydrothiophene 1,1-dioxides have been investigated as potent activators of the antioxidant response element (ARE), a key pathway in cellular defense against oxidative stress.
Application Notes
The unique structural features of this compound allow for its participation in a variety of organic reactions. The secondary amine and the carboxylic acid functionalities are amenable to a wide range of common organic transformations. Furthermore, the dihydrothiophene ring can potentially undergo reactions such as hydrogenation, halogenation, and cycloadditions.
Key Potential Applications:
-
Peptide Synthesis: The amino acid moiety allows for its incorporation into peptide chains, introducing a heterocyclic constraint and a polar sulfone group. This can be valuable for creating peptidomimetics with altered pharmacological properties.
-
Synthesis of Fused Heterocycles: The bifunctional nature of the molecule makes it an ideal precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization could lead to the formation of thieno[2,3-b]pyrazinone or other related bicyclic structures.
-
Derivatization of the Amino and Carboxylic Acid Groups: The secondary amine can be acylated, alkylated, or used in condensation reactions. The carboxylic acid can be esterified, converted to an amide, or reduced to an alcohol, providing a plethora of derivatives with potentially interesting biological activities.
-
Modification of the Dihydrothiophene Ring: The double bond in the dihydrothiophene ring could potentially participate in Diels-Alder reactions, serving as a dienophile.[2]
Experimental Protocols
The following protocols are representative examples of how "this compound" could be utilized in organic synthesis, based on established methodologies for similar compounds.
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the secondary amine via acetylation, a common step to prevent side reactions in subsequent transformations.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine (10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), water (1x), and saturated NaHCO₃ solution (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the N-acetylated product.
Table 1: Representative Quantitative Data for N-Acetylation
| Entry | Starting Material (mmol) | Acetic Anhydride (eq) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | DCM/Pyridine | 12 | 85-95 |
Note: Yields are hypothetical and based on typical acetylation reactions.
Protocol 2: Fischer Esterification of this compound
This protocol details the conversion of the carboxylic acid to its corresponding methyl ester, which can be useful for increasing solubility in organic solvents and for further synthetic manipulations.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux condenser and heating mantle
Procedure:
-
Suspend this compound (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash chromatography.
Table 2: Representative Quantitative Data for Fischer Esterification
| Entry | Starting Material (mmol) | Alcohol | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | Methanol | H₂SO₄ | 5 | 80-90 |
Note: Yields are hypothetical and based on typical esterification reactions.
Visualizations
Diagram 1: General Synthetic Transformations
References
Applications of Aminothiophene Derivatives in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Aminothiophene derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in various fields of scientific research, particularly in medicinal chemistry and materials science. Their unique structural features and synthetic accessibility, primarily through the Gewald reaction, have made them privileged scaffolds in the design of novel therapeutic agents and functional materials. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in exploring the potential of aminothiophene derivatives in their work.
Medicinal Chemistry Applications
Aminothiophene derivatives have demonstrated a broad spectrum of biological activities, making them valuable lead compounds in drug discovery. Their ability to mimic phenyl groups and engage in various biological interactions has led to the development of potent anticancer, antimicrobial, and kinase-inhibiting agents. Furthermore, their neuroprotective properties are being explored for the treatment of neurodegenerative diseases.
Anticancer Activity
A significant area of research for aminothiophene derivatives is in oncology. Numerous studies have reported their cytotoxic effects against a wide range of cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.
Quantitative Data: Anticancer Activity of Aminothiophene Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected aminothiophene derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | HepG2 (Liver) | 3.105 ± 0.14 | [1] |
| PC-3 (Prostate) | 2.15 ± 0.12 | [1] | |
| 4c | HepG2 (Liver) | a promising in vitro effect | [1] |
| PC-3 (Prostate) | a promising in vitro effect | [1] | |
| SB-44 | Prostate Adenocarcinoma | < 35 | [2] |
| Cervical Adenocarcinoma | < 35 | [2] | |
| SB-83 | Prostate Adenocarcinoma | < 35 | [2] |
| Cervical Adenocarcinoma | < 35 | [2] | |
| SB-200 | Prostate Adenocarcinoma | < 35 | [2] |
| Cervical Adenocarcinoma | < 35 | [2] | |
| 2b | Hep3B (Liver) | 5.46 | [3] |
| 2d | Hep3B (Liver) | 8.85 | [3] |
| 2e | Hep3B (Liver) | 12.58 | [3] |
| 6CN14 | HeLa (Cervical), PANC-1 (Pancreatic) | More efficient than doxorubicin | [4] |
| 7CN09 | HeLa (Cervical), PANC-1 (Pancreatic) | More efficient than doxorubicin | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Aminothiophene derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the aminothiophene derivative in the culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Incubate for 24-72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[5][6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[8][9] Aminothiophene derivatives have been successfully designed as potent kinase inhibitors, often by mimicking the hinge-binding region of ATP. Thieno[2,3-d]pyrimidines, a class of fused aminothiophene derivatives, are particularly prominent as kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity of Aminothiophene Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3b | VEGFR-2 | 0.126 | [1] |
| AKT-1 | 6.96 | [8] | |
| 4c | VEGFR-2 | 0.075 | [1] |
| AKT-1 | 4.60 | [8] | |
| Compound 5 | FLT3 | 32.435 ± 5.5 | [10] |
| 16b | Clk4 | 0.011 | [9] |
| DRAK1 | 0.087 | [9] | |
| Haspin | 0.1257 | [9] | |
| Clk1 | 0.163 | [9] | |
| Dyrk1B | 0.284 | [9] | |
| Dyrk1A | 0.3533 | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC50 value of a test compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Target kinase and its specific substrate
-
Kinase assay buffer
-
ATP
-
Aminothiophene derivative stock solution (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well white plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the aminothiophene derivative in the kinase assay buffer.
-
Assay Setup: Add 5 µL of the diluted compound or DMSO (for controls) to the wells of the assay plate.[11]
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer and add 10 µL to each well (except negative controls).[11]
-
Reaction Initiation: Add 10 µL of ATP solution to all wells to start the reaction. Incubate at room temperature for 1-2 hours.[11]
-
Signal Detection: Add 25 µL of the ATP detection reagent to each well and incubate for 10 minutes at room temperature.[11]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Signaling Pathway: Inhibition of VEGFR-2 by Aminothiophene Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by aminothiophene derivatives.
Antimicrobial Activity
Aminothiophene derivatives have also been investigated for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens.[12][13] They represent a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
Quantitative Data: Antimicrobial Activity of Aminothiophene Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected aminothiophene derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine derivative | Staphylococcus aureus ATCC 29213 | 24 | [14] |
| Methicillin-resistant S. aureus (MRSA) | 24 | [14] | |
| Vancomycin-resistant Enterococcus (VRE) | 48 | [14] | |
| 7b | Pseudomonas aeruginosa | 20 (86.9% inhibition) | [15] |
| Staphylococcus aureus | 20 (83.3% inhibition) | [15] | |
| Bacillus subtilis | 19 (82.6% inhibition) | [15] | |
| 3a | More potent than Ampicillin and Gentamicin | [16] | |
| 3c | Aspergillus fumigatus | 24.3 ± 0.68 | [16] |
| Syncephalastrum racemosum | 24.8 ± 0.64 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Aminothiophene derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain to the logarithmic growth phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[14]
-
Compound Dilution: Prepare two-fold serial dilutions of the aminothiophene derivative in the broth medium in a 96-well plate.[17]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[14]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible growth, which can be determined visually or by measuring the optical density at 600 nm.[14]
Neurodegenerative Disease Research
Emerging research suggests that aminothiophene derivatives may have therapeutic potential for neurodegenerative disorders like Alzheimer's disease.[18] Their proposed mechanisms include the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's.
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid fibrils.
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
Aminothiophene derivative stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of Aβ peptide, ThT, and serial dilutions of the aminothiophene derivative in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the Aβ peptide solution, the aminothiophene derivative dilution (or vehicle control), and the ThT solution.[18]
-
Incubation: Incubate the plate at 37°C, with intermittent shaking to promote aggregation.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[18]
-
Data Analysis: Plot the fluorescence intensity versus time to monitor the aggregation kinetics. Calculate the percentage of inhibition of aggregation at a specific time point for each compound concentration.
Workflow for Thioflavin T Assay
Caption: Workflow of the Thioflavin T assay for Aβ aggregation inhibition.
Synthesis of Aminothiophene Derivatives
The Gewald three-component reaction is the most common and versatile method for synthesizing polysubstituted 2-aminothiophenes.[19][20] This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol provides a general procedure for the Gewald synthesis.
Materials:
-
Ketone or aldehyde
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Active methylene nitrile (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol)
-
Reaction flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol.
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Gewald Reaction Mechanism
Caption: Simplified mechanism of the Gewald reaction.
Materials Science Applications
The unique electronic and optical properties of thiophene-based compounds have led to their exploration in materials science, particularly in the field of organic electronics.
Organic Solar Cells
Thiophene derivatives, especially polythiophenes and small molecules with a donor-π-acceptor architecture, are widely used as the electron donor material in the active layer of organic solar cells (OSCs).[21] Their tunable band gaps and good charge transport properties contribute to the overall power conversion efficiency (PCE) of the devices.
Quantitative Data: Performance of Organic Solar Cells with Thiophene Derivatives
| Donor Material | Acceptor | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) | Reference |
| P10 (dithieno[3,2-b;2',3'-d]thiophene copolymer) | PC60BM | 1.91 | 0.64 | 5.67 | 64 | [22] |
| P2 (thieno[3,2-b]thiophene copolymer) | PC60BM | 1.23 | 0.65 | 3.45 | 55 | [22] |
| P8 (thiophene copolymer) | PC60BM | 0.89 | 0.63 | 2.89 | 49 | [22] |
| P4 (2,2'-bithiophene copolymer) | PC60BM | 0.75 | 0.62 | 2.34 | 52 | [22] |
| AOT3 (terthiophene-based acceptor) | PCE10 | 6.59 | 0.62 | 17.63 | 59 | [23] |
Experimental Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a conventional architecture organic solar cell.
Materials:
-
ITO-coated glass substrates
-
PEDOT:PSS (hole transport layer)
-
Aminothiophene derivative (donor) and fullerene derivative (acceptor, e.g., PCBM)
-
Chlorobenzene or other suitable organic solvent
-
Low work function metal (e.g., Ca, Al) for the cathode
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially by sonicating in detergent, deionized water, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at ~150°C.
-
Active Layer Deposition: Prepare a solution of the aminothiophene derivative and the acceptor in an organic solvent. Spin-coat this blend on top of the HTL and anneal to optimize the morphology.
-
Cathode Deposition: Deposit the cathode layer (e.g., Ca followed by Al) by thermal evaporation under high vacuum.
-
Device Characterization: Measure the current-voltage (J-V) characteristics of the device under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Structure of a Bulk Heterojunction Organic Solar Cell
Caption: Layered structure of a conventional bulk heterojunction organic solar cell.
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]
- 13. ijpbs.com [ijpbs.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. arkat-usa.org [arkat-usa.org]
- 21. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid.
Troubleshooting Guide
Issue 1: Low Yield of Ethyl 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetate (Alkylation Step)
Q: My N-alkylation reaction of 3-amino-2,3-dihydrothiophene-1,1-dioxide with ethyl bromoacetate is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this SN2 reaction are common and can often be attributed to several factors. Here are the primary causes and troubleshooting steps:
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Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a di-alkylated byproduct.
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Solution: Use a large excess of the starting amine (3-amino-2,3-dihydrothiophene-1,1-dioxide) relative to the alkylating agent (ethyl bromoacetate). A molar ratio of 3:1 to 5:1 (amine:ester) is a good starting point. This statistically favors the mono-alkylation.
-
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Competing Elimination Reaction: The base used to neutralize the HBr formed during the reaction can also promote the elimination of HBr from the ethyl bromoacetate, reducing the amount of alkylating agent available.
-
Solution: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
-
-
Low Reactivity: The nucleophilicity of the amine might be reduced by the electron-withdrawing sulfone group.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, monitor the temperature closely, as excessive heat can favor side reactions. The choice of solvent can also play a role; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable.
-
-
Reagent Quality: Impurities or degradation of starting materials, particularly the ethyl bromoacetate, can negatively impact the yield.
-
Solution: Ensure the use of high-purity, dry reagents and solvents. Ethyl bromoacetate should be stored properly and, if necessary, distilled before use.
-
Issue 2: Formation of a Significant Amount of Di-alkylated Byproduct
Q: I am observing a significant amount of the di-alkylated byproduct in my reaction mixture, which is complicating purification and lowering the yield of my desired product. How can I minimize this?
A: The formation of the di-alkylated product is a classic challenge in the N-alkylation of primary amines. Here are strategies to favor mono-alkylation:
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Stoichiometry Control: As mentioned previously, using a large excess of the 3-amino-2,3-dihydrothiophene-1,1-dioxide is the most effective strategy.
-
Slow Addition of Alkylating Agent: Adding the ethyl bromoacetate dropwise to the solution of the amine and base over an extended period can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-alkylated product reacting again.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or even 0 °C) will slow down both the desired reaction and the subsequent over-alkylation. The reaction time will need to be extended accordingly.
Issue 3: Incomplete or Slow Hydrolysis of the Ethyl Ester
Q: The hydrolysis of the ethyl ester to the final carboxylic acid product is slow or does not go to completion. What can I do to improve this step?
A: Incomplete hydrolysis can be due to several factors, including the choice of base, solvent system, and reaction temperature.
-
Base Strength and Concentration: A common method for ester hydrolysis is using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Solution: Ensure you are using a sufficient molar excess of the base (typically 2-3 equivalents). For LiOH, a mixture of THF and water is a common and effective solvent system. For NaOH, an aqueous ethanol or methanol solution can be used.
-
-
Reaction Temperature: Hydrolysis is often slow at room temperature.
-
Solution: Heating the reaction mixture can significantly accelerate the rate of hydrolysis. A temperature of 40-60 °C is a reasonable starting point. Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
-
Solubility Issues: The ester may not be fully soluble in a purely aqueous medium, leading to a slow reaction.
-
Solution: Use a co-solvent system such as THF/water, methanol/water, or ethanol/water to ensure the homogeneity of the reaction mixture.
-
Issue 4: Difficulty in Purifying the Final Product
Q: How can I effectively purify the final this compound?
A: The purification strategy will depend on the nature of the impurities.
-
Removal of Unreacted Amine (from Alkylation): If a large excess of the starting amine was used, it needs to be removed.
-
Solution: After the alkylation and before hydrolysis, the excess amine can often be removed by an acidic wash (e.g., with dilute HCl) during the workup, provided the product ester is soluble in an organic solvent.
-
-
Separation from Di-alkylated Byproduct: The di-alkylated product will have different polarity and solubility compared to the mono-alkylated product.
-
Solution: Column chromatography on silica gel is a common method for separating the mono- and di-alkylated esters before the hydrolysis step.
-
-
Purification of the Final Carboxylic Acid: The final product is an amino acid and may be zwitterionic, which can make it less soluble in common organic solvents.
-
Solution: After hydrolysis and neutralization to the isoelectric point, the product may precipitate from the aqueous solution and can be collected by filtration. If it remains in solution, techniques like ion-exchange chromatography or recrystallization from a suitable solvent system (e.g., water/ethanol) can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Q2: Can I perform the alkylation and hydrolysis in a one-pot procedure?
A2: A one-pot procedure is likely not ideal. The alkylation step is typically performed in an organic solvent with a base, while the hydrolysis requires aqueous conditions with a different base. Performing a workup after the alkylation to purify the intermediate ester is highly recommended to remove excess starting amine and any di-alkylated byproduct, which will simplify the purification of the final product.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the alkylation and hydrolysis steps. For the alkylation, you can monitor the disappearance of the starting amine and the appearance of the product ester. For the hydrolysis, you can monitor the disappearance of the ester. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.
Q4: Are there any alternative synthetic routes to consider for improving the yield?
A4: Yes, an alternative route that can avoid the issue of over-alkylation is reductive amination. This would involve reacting 3-oxo-tetrahydrothiophene-1,1-dioxide with glycine or a glycine ester in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method is often more selective for the formation of the mono-alkylated product.
Data Presentation
Table 1: Summary of Strategies to Improve Yield in the Alkylation Step
| Parameter | Recommendation for Yield Improvement | Rationale |
| Stoichiometry | Use a 3- to 5-fold molar excess of 3-amino-2,3-dihydrothiophene-1,1-dioxide over ethyl bromoacetate. | Statistically favors mono-alkylation over di-alkylation. |
| Base | Use a non-nucleophilic base such as K₂CO₃, NaHCO₃, or DIPEA. | Minimizes competing elimination reactions of the alkylating agent. |
| Temperature | Maintain a moderate temperature (e.g., 25-50 °C). | Balances reaction rate with minimizing side reactions. |
| Solvent | Use a polar aprotic solvent like acetonitrile or DMF. | Facilitates the SN2 reaction. |
| Addition Method | Add ethyl bromoacetate dropwise to the amine solution. | Maintains a low concentration of the alkylating agent to suppress over-alkylation. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetate
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To a solution of 3-amino-2,3-dihydrothiophene-1,1-dioxide (3.0 equivalents) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.0 equivalent) dropwise to the suspension over 30 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Dissolve the purified ethyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)acetate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC until the starting ester is consumed.
-
Once the reaction is complete, acidify the mixture to approximately pH 3-4 with 1M HCl.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or chromatography.
Visualizations
"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" (referred to herein as "the compound").
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
-
Amino Acid Moiety: The presence of a carboxylic acid and an amino group makes the molecule zwitterionic. This suggests that its aqueous solubility will be highly dependent on pH, with minimum solubility near its isoelectric point (pI) and higher solubility at pH values further from the pI.[1][2][3]
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Sulfone Group: The 1,1-dioxido-thiophen group contains a polar sulfone functional group, which can participate in hydrogen bonding and may contribute to aqueous solubility.[4][5][6][7]
-
Dihydrothiophene Ring: The partially saturated heterocyclic ring is less aromatic and more flexible than a thiophene ring, which can influence crystal packing and, consequently, solubility.
Q2: Why is my compound crashing out of solution?
A2: Precipitation can occur for several reasons:
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pH Shift: If the pH of the solution moves closer to the compound's isoelectric point, its solubility will decrease, leading to precipitation.[2][3]
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Solvent Change: The compound may be soluble in an initial solvent (like DMSO) but precipitate when diluted into an aqueous buffer where it is less soluble.
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Supersaturation: The solution may be temporarily supersaturated, and precipitation occurs as it equilibrates to its thermodynamic solubility limit.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3:
-
Kinetic Solubility: This is the concentration of a compound that dissolves when a solution (often in DMSO) is rapidly added to an aqueous buffer. It's a measure of how quickly the compound precipitates and is often higher than thermodynamic solubility. It is a key parameter in early drug discovery for high-throughput screening.[8][9][10]
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution with an excess of the solid compound. It represents the true solubility and is a critical parameter for formulation and development.[9][11]
Troubleshooting Guide for Solubility Issues
If you are encountering poor solubility with "this compound," follow this step-by-step guide to diagnose and address the issue.
Step 1: Basic Characterization
-
pH-Solubility Profile: The first and most critical step is to determine the compound's solubility at various pH values. Given its zwitterionic nature, this will provide the most insight.
-
Visual Inspection: Observe the solid material. Is it crystalline or amorphous? Amorphous forms are generally more soluble but can be less stable.[12][13][14]
Step 2: Systematic Troubleshooting Workflow
Below is a workflow to guide you through resolving solubility challenges.
Step 3: Applying Solutions
Based on the workflow, here are common solutions to try:
1. pH Adjustment
Because the compound is an amino acid derivative, its charge state and solubility are highly dependent on pH.[1][2][3]
-
Acidic pH: At low pH, the carboxylic acid will be protonated (neutral) and the amino group will be protonated (positive charge). The net positive charge should increase solubility in aqueous media.
-
Basic pH: At high pH, the carboxylic acid will be deprotonated (negative charge) and the amino group will be neutral. The net negative charge should also increase solubility.
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Isoelectric Point (pI): At the pI, the net charge is zero, and the compound will likely exhibit its lowest solubility.
2. Use of Co-solvents
If pH adjustment is insufficient, using a water-miscible organic co-solvent can increase solubility.[15][16][17][18]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO are frequently used.[15][17]
-
Screening: It is advisable to screen a panel of co-solvents at different concentrations (e.g., 5%, 10%, 20%) to find the optimal system.
3. Salt Formation
For ionizable compounds, forming a salt is a highly effective method to increase solubility and dissolution rate.[19][20][21][22]
-
For the Basic Amino Group: Form a salt with an acid (e.g., hydrochloride, mesylate).
-
For the Acidic Carboxyl Group: Form a salt with a base (e.g., sodium, potassium).
-
Screening: A salt screening study should be performed to identify a stable, crystalline salt with improved properties.[19][20][21]
4. Particle Size Reduction
Reducing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.[23][24][25][26] This is particularly useful if the dissolution rate, not the thermodynamic solubility, is the limiting factor.
-
Methods: Micronization or nanocrystallization can be employed.
5. Amorphous Solid Dispersions (ASDs)
Converting the crystalline material to a high-energy amorphous state can significantly increase its apparent solubility.[12][13][14][27][28]
-
Method: The compound is dispersed in a polymer matrix.
-
Considerations: Amorphous forms are thermodynamically unstable and may revert to a more stable, less soluble crystalline form over time.
Data Presentation
The following tables present hypothetical data to illustrate how to structure and compare results from solubility experiments.
Table 1: pH-Dependent Aqueous Solubility of the Compound at 25°C
| pH | Solubility (µg/mL) | Standard Deviation (µg/mL) |
| 2.0 | 1500 | 75 |
| 4.0 | 250 | 15 |
| 6.0 | 50 | 5 |
| 7.4 | 80 | 7 |
| 9.0 | 1800 | 90 |
Table 2: Co-solvent Effects on Solubility at pH 7.4
| Co-solvent (10% v/v) | Solubility (µg/mL) | Fold Increase |
| None (Buffer) | 80 | 1.0 |
| Ethanol | 240 | 3.0 |
| Propylene Glycol | 450 | 5.6 |
| PEG 400 | 980 | 12.3 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of the compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Seal the plate and shake for 2 hours at room temperature.
-
After incubation, measure the amount of precipitate by nephelometry (light scattering) or separate the undissolved solid by filtration or centrifugation.[11][29]
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[10][11]
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
Objective: To determine the equilibrium solubility of the compound.
Methodology:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing a known volume of the desired solvent (e.g., 1 mL of buffer).
-
Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid is still present.
-
Filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfolane - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Sulfone, sulfoxide compound [m.chemicalbook.com]
- 7. Sulfolane [chemeurope.com]
- 8. inventivapharma.com [inventivapharma.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. enamine.net [enamine.net]
- 12. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. seppic.com [seppic.com]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. catsci.com [catsci.com]
- 20. criver.com [criver.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ck12.org [ck12.org]
- 24. Effect of Particle Size on Solubility Rate [vlaby.com]
- 25. researchgate.net [researchgate.net]
- 26. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pharmtech.com [pharmtech.com]
- 28. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" stability and degradation problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS 201990-24-1).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Based on the stability of similar sulfolene compounds, storage at 2-8°C is recommended for long-term stability. The compound is expected to be chemically stable under standard ambient conditions (room temperature) for short periods. Strong heating should be avoided as it may lead to thermal decomposition.
Q2: What is the known stability profile of this compound in different solvents?
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Aprotic Solvents (e.g., DMSO, DMF): The compound is likely to be relatively stable in dry aprotic solvents. However, the presence of water can facilitate hydrolysis.
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Protic Solvents (e.g., Water, Alcohols): In aqueous solutions, the compound's stability may be pH-dependent. At neutral to acidic pH, the amino acid moiety is expected to be stable. Under strongly basic conditions, degradation may be accelerated.
-
Chlorinated Solvents (e.g., DCM, Chloroform): Generally, the compound should be stable for short-term use, provided the solvent is free of acidic impurities.
Q3: Are there any known incompatibilities with other common lab reagents?
A3: Avoid strong oxidizing agents, as the sulfide in the thiophene ring, even in its oxidized sulfone state, can be susceptible to further oxidation under harsh conditions. Strong acids or bases may catalyze degradation reactions. Reactions with primary amines or other nucleophiles should be carried out under controlled conditions to avoid unwanted side reactions.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Symptom: You observe variable results in your assays, such as decreased potency, unexpected side products, or a complete loss of activity.
Possible Cause: Degradation of the compound due to improper handling or storage.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Visual Inspection: Check for any change in the physical appearance (color, crystallinity) of your solid compound.
-
Purity Analysis: Re-analyze the purity of your compound stock using High-Performance Liquid Chromatography (HPLC). A typical HPLC method for related sulfolene compounds uses a C18 reverse-phase column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).[3][4]
-
-
Review Solution Preparation and Storage:
-
Fresh Solutions: Prepare fresh solutions for each experiment. Avoid using old stock solutions, especially if they have been stored in protic solvents.
-
Solvent Purity: Ensure that the solvents used are of high purity and dry, where necessary.
-
Storage of Solutions: If solutions must be stored, keep them at -20°C or -80°C in tightly sealed vials and minimize freeze-thaw cycles.
-
-
Assess Experimental Conditions:
-
pH Control: If working in aqueous buffers, ensure the pH is controlled and within a range where the compound is stable (typically pH 4-7).
-
Temperature: Avoid exposing the compound to high temperatures for extended periods.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom: During HPLC analysis of your sample, you observe new peaks that were not present in the initial analysis of the compound.
Possible Cause: The compound is degrading under your experimental or storage conditions.
Plausible Degradation Pathways:
-
Hydrolysis: The amino acid side chain could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidative Degradation: The dihydrothiophene ring, although containing a sulfone, might be susceptible to further oxidation, leading to ring-opening products.
-
Thermal Decomposition: As with other sulfolenes, thermal stress can cause extrusion of sulfur dioxide, leading to a diene product.[5]
-
Intramolecular Cyclization: The amino acid moiety could potentially undergo intramolecular cyclization to form a lactam.
Troubleshooting and Identification of Degradants:
-
Stress Testing: To identify potential degradants, perform stress testing on the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic). Analyze the stressed samples by LC-MS to identify the mass of the degradation products.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in proposing the structures of the degradation products.
-
Forced Degradation Study Protocol: A summary of a typical forced degradation study is provided in the table below.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Hydrolysis of the amide bond, ring opening |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis, potential elimination reactions |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Ring oxidation and opening |
| Thermal | Solid sample at 100°C for 48h | SO₂ extrusion, decarboxylation |
| Photolytic | Solution exposed to UV light (e.g., 254 nm) | Photodegradation products |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Sample Preparation for Stability Studies
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
-
Incubate the samples under the specified conditions for the designated time.
-
At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base stressed samples), and dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
Analyze the samples by HPLC as described in Protocol 1.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Plausible degradation pathways.
References
Technical Support Center: Synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis is typically a nucleophilic substitution reaction (specifically, an N-alkylation). The starting materials are 3-amino-2,3-dihydrothiophene 1,1-dioxide and a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid). The amino group of the dihydrothiophene derivative acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid and displacing the halide. A base is required to neutralize the generated hydrohalic acid and to deprotonate the amine, increasing its nucleophilicity.
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting materials. The disappearance of the starting amine and the appearance of a new, more polar spot (due to the carboxylic acid group) indicates product formation.
-
LC-MS: This technique can confirm the consumption of reactants and the formation of the product by checking for their respective molecular weights.
Q3: What are the expected spectroscopic characteristics of the final product?
-
¹H NMR: Expect to see signals corresponding to the protons on the dihydrothiophene ring, a singlet or doublet for the methylene group of the acetic acid moiety, and exchangeable protons for the amine and carboxylic acid groups.
-
Mass Spectrometry (ESI-MS): The product should show a prominent ion corresponding to its molecular weight in negative ion mode [M-H]⁻ or positive ion mode [M+H]⁺.
Q4: Is the starting material, 3-amino-2,3-dihydrothiophene 1,1-dioxide, stable?
While generally stable, it is advisable to store it under inert gas (nitrogen or argon) in a cool, dry place. Amines can be susceptible to oxidation over time. Ensure the purity of the starting material before beginning the reaction, as impurities can lead to side reactions and lower yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Base | The chosen base may be too weak to sufficiently deprotonate the amine or neutralize the acid byproduct. Switch to a stronger, non-nucleophilic base. See Table 1 for a comparison of common bases. |
| Incorrect Solvent | The reaction requires a polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction. Consider switching to DMF, DMSO, or Acetonitrile if you are using a less polar or protic solvent. See Table 2 for details. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Increase the temperature incrementally (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS to avoid decomposition. |
| Poor Quality Starting Materials | Verify the purity of your 3-amino-2,3-dihydrothiophene 1,1-dioxide and haloacetic acid using techniques like NMR or melting point analysis. Impurities can inhibit the reaction. |
| Premature Product Precipitation | The product salt may precipitate out of the solution before the reaction is complete. Try a more polar solvent or a different base to improve solubility. |
Issue 2: Formation of Multiple Products (Impurity Issues)
| Potential Cause | Recommended Solution |
| Dialkylation of the Amine | The secondary amine product can be further alkylated by the haloacetic acid, leading to a dicarboxylic acid impurity. To minimize this, use a slight excess (1.1-1.2 equivalents) of the starting amine relative to the haloacetic acid. Adding the alkylating agent slowly can also help. |
| Decomposition of Starting Material or Product | The sulfolene ring can be sensitive to high temperatures or strongly basic/acidic conditions. Run the reaction at the lowest effective temperature. Ensure the pH does not become excessively high. |
| Reaction with Solvent | Some solvents, like DMF, can decompose at high temperatures to generate amines, which can act as competing nucleophiles. If heating above 100 °C, consider using a more stable solvent like DMSO. |
Issue 3: Difficulty with Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Highly Water-Soluble | As an amino acid, the product can be highly polar and water-soluble, making extraction difficult. After the reaction, acidify the aqueous solution to the isoelectric point (typically pH 3-4) to precipitate the zwitterionic product. The solid can then be collected by filtration. |
| Formation of Emulsions During Workup | The product may act as a surfactant. To break emulsions during aqueous workup, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
| Co-elution During Chromatography | If purification by silica gel chromatography is attempted, the polar product may streak or not elute effectively. Consider using reverse-phase chromatography (C18) or ion-exchange chromatography for more effective purification. A mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) can improve peak shape. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can affect the reaction outcome. These are representative data to guide optimization.
Table 1: Effect of Base on Reaction Outcome (Reaction Conditions: 1 eq. amine, 1.1 eq. bromoacetic acid, DMF, 60 °C, 12 h)
| Base (2.5 eq.) | pKa of Conjugate Acid | Observed Yield (%) | Notes |
| NaHCO₃ | 6.35 | 45% | Slow reaction, significant starting material |
| K₂CO₃ | 10.33 | 85% | Good yield, clean reaction profile |
| Et₃N | 10.75 | 78% | Effective, but can be harder to remove |
| DIPEA | 11.0 | 82% | Good for sensitive substrates, less side rxns |
Table 2: Effect of Solvent on Reaction Outcome (Reaction Conditions: 1 eq. amine, 1.1 eq. bromoacetic acid, 2.5 eq. K₂CO₃, 60 °C, 12 h)
| Solvent | Dielectric Constant | Observed Yield (%) | Notes |
| Acetonitrile | 37.5 | 75% | Good choice, easy to remove under vacuum |
| DMF | 38.3 | 88% | Excellent solubility, high boiling point |
| DMSO | 47.2 | 86% | High solubility, very high boiling point |
| THF | 7.6 | 30% | Lower yield due to poor solubility of reactants |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-2,3-dihydrothiophene 1,1-dioxide (1.0 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, Acetonitrile) to achieve a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add a base (e.g., K₂CO₃, 2.5 eq.). Stir the suspension for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Dissolve bromoacetic acid (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. A precipitate should form.
-
-
Isolation:
-
Stir the suspension in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a non-polar solvent (e.g., diethyl ether) to aid drying.
-
Dry the product under vacuum to yield the final compound.
-
Visualizations
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Simplified N-alkylation reaction pathway.
"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" byproduct identification
Technical Support Center: 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound". The information is designed to help identify potential byproducts and address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources during the synthesis of dihydrothiophene derivatives. These include side reactions during the formation of the dihydrothiophene ring, unreacted starting materials, and degradation of the product. For instance, the synthesis of sulfolene, a related compound, from butadiene and sulfur dioxide can be accompanied by polymerization if not properly inhibited.[1] Additionally, the stability of the sulfolane ring can be an issue, as it may degrade to form acidic byproducts.[2]
Q2: Can isomerization of the double bond in the dihydrothiophene ring occur?
A2: Yes, isomerization is a known phenomenon in sulfolene derivatives. For example, 3-sulfolene can isomerize to the more thermodynamically stable 2-sulfolene, especially in the presence of a base.[1] While the aminoacetic acid substituent at the 3-position may influence this, the potential for isomerization to an isomeric byproduct should be considered.
Q3: What are potential degradation pathways for this molecule?
A3: Sulfone compounds are generally stable.[3] However, under certain conditions, such as elevated temperatures or the presence of strong acids or bases, degradation can occur. For sulfolane, a related saturated compound, degradation can lead to acidic byproducts.[2] The amino acid side chain also introduces potential degradation pathways, such as decarboxylation or oxidation.
Troubleshooting Guide: Byproduct Identification
This guide provides a systematic approach to identifying unknown signals or impurities observed during the analysis of this compound.
Problem: Unexpected peaks are observed in my HPLC or LC-MS analysis.
Possible Cause 1: Isomeric Byproducts
-
Identification: Isomers will have the same mass-to-charge ratio (m/z) in mass spectrometry but different retention times in HPLC.
-
Suggested Action:
-
Confirm the molecular weight of the parent compound using high-resolution mass spectrometry.
-
If an unexpected peak has the same m/z, consider the possibility of a positional isomer of the double bond (e.g., 2-((1,1-Dioxido-2,5-dihydrothiophen-3-yl)amino)acetic acid).
-
NMR spectroscopy (¹H and ¹³C) can be used to confirm the position of the double bond and the substitution pattern.
-
Possible Cause 2: Starting Material or Reagent Contamination
-
Identification: Compare the retention times and mass spectra of the unknown peaks with those of all starting materials and reagents used in the synthesis.
-
Suggested Action:
-
Run analytical standards of all starting materials if available.
-
Review the purity of the reagents used in the synthesis.
-
Possible Cause 3: Degradation Products
-
Identification: Degradation products may have lower molecular weights than the target compound.
-
Suggested Action:
-
Analyze the sample under stressed conditions (e.g., elevated temperature, acidic or basic pH) to intentionally induce degradation and observe if the impurity peaks increase. Polar aromatic sulfonic acids have shown stability at acidic pH.[4]
-
Common degradation pathways for similar structures can involve the opening of the dihydrothiophene ring.
-
Possible Cause 4: Byproducts from Side Reactions
-
Identification: These byproducts can have a wide range of molecular weights.
-
Suggested Action:
-
Consider potential side reactions such as dimerization or polymerization. Polymerization has been observed in the synthesis of related sulfolenes.[1]
-
If the synthesis involves the reaction of 3-aminotetrahydrothiophene-1,1-dioxide with a haloacetic acid, unreacted starting materials may be present.
-
Summary of Potential Byproducts and Analytical Approaches
| Potential Byproduct Class | Typical Analytical Signature | Recommended Identification Protocol |
| Isomers | Same m/z, different HPLC retention time | High-Resolution Mass Spectrometry, 1D/2D NMR |
| Unreacted Starting Materials | m/z and retention time match known starting materials | HPLC/LC-MS with standard co-injection |
| Degradation Products | Often lower m/z than the parent compound | Stress testing (heat, pH) followed by LC-MS analysis |
| Polymeric Byproducts | Broad peaks in HPLC, repeating mass units in MS | Size Exclusion Chromatography (SEC), MALDI-TOF MS |
| Oxidation Products | Increase in mass corresponding to oxygen atoms (+16 Da) | LC-MS, NMR to identify the site of oxidation |
Experimental Protocols
Protocol 1: General Method for Byproduct Identification using LC-MS
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100 - 1000.
-
Data Analysis: Identify the m/z of the main peak and any impurity peaks. Compare the exact masses to theoretical values for potential structures.
-
Visualizations
Caption: Workflow for the identification of unknown byproducts.
References
Technical Support Center: 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid Assays
Welcome to the technical support center for assays involving 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
A1: this compound is a research chemical.[1][2] Key identifiers include:
It is important to note that this compound is intended for research use only.[1][2]
Q2: In what solvents is the compound soluble?
| Solvent | Temperature (°C) | Observation |
| DMSO | 25 | Recommended starting solvent for creating high-concentration stock solutions. |
| Ethanol | 25 | May have limited solubility; test in small, precise volumes. |
| PBS (pH 7.4) | 25 | Solubility is expected to be low. Test for precipitation when diluting from a stock solution. |
| Water | 25 | Likely to have very low solubility. |
Q3: What is the stability of the compound in solution?
A3: The stability of this compound in various solvents and at different temperatures has not been widely reported. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C. Perform a stability test by comparing the performance of a fresh solution to a thawed, stored solution in your assay. Lack of bioavailability or stability can be a significant hurdle in drug development.[3]
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability between replicate wells or experiments can obscure true results.
-
Potential Cause 1: Inconsistent Pipetting.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing angle. Standardize all pipetting, incubation, and wash steps.[4]
-
-
Potential Cause 2: Edge Effects in Microplates.
-
Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier.
-
-
Potential Cause 3: Compound Precipitation.
-
Solution: Visually inspect your assay plate for any signs of precipitation after adding the compound. If precipitation is observed, you may need to lower the final concentration of the compound or use a different solvent system.
-
-
Potential Cause 4: Reagent Inconsistency.
-
Solution: Use the same lot of reagents across all experiments whenever possible to ensure reproducibility.[4]
-
Issue 2: Low or No Assay Signal
A weak or absent signal can make it difficult to distinguish between positive and negative results.[4]
-
Potential Cause 1: Suboptimal Reagent Concentration.
-
Solution: Perform a titration of your key reagents (e.g., antibodies, enzymes) to determine the optimal concentration for your assay. What works in one assay platform may not translate to another.[5]
-
-
Potential Cause 2: Incorrect Incubation Times or Temperatures.
-
Solution: Optimize incubation times and temperatures as shorter or colder conditions can reduce binding efficiency.[4]
-
-
Potential Cause 3: Inactive Compound.
-
Solution: Ensure your compound has not degraded. Prepare a fresh stock solution and compare its activity to your existing stock.
-
-
Potential Cause 4: Instrument Settings.
-
Solution: Verify that the instrument settings (e.g., filters, gain) are appropriate for your assay. An incorrect choice of emission filters is a common reason for TR-FRET assay failure.[6]
-
Issue 3: High Background Signal
A high background can mask the specific signal from your compound.
-
Potential Cause 1: Nonspecific Binding.
-
Potential Cause 2: Cross-Reactivity of Reagents.
-
Solution: Test for cross-reactivity between your detection reagents and other components in the assay matrix.[4]
-
-
Potential Cause 3: Contamination.
Experimental Protocols
General Protocol for a Cell-Based Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Further dilute in cell culture medium to the final desired concentrations.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period at 37°C in a CO2 incubator.
-
Assay Readout: Perform the assay according to the manufacturer's instructions (e.g., add detection reagents, measure fluorescence, luminescence, or absorbance).
-
Data Analysis: Subtract the background, normalize the data to controls, and plot the dose-response curve to determine IC50 or EC50 values.
Visualizations
Caption: A general experimental workflow for a cell-based assay.
Caption: A decision tree for troubleshooting inconsistent assay results.
Caption: A hypothetical signaling pathway modulated by the compound.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. scbt.com [scbt.com]
- 3. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Purification of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
Welcome to the technical support center for the purification of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS 201990-24-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this molecule stem from its zwitterionic nature at neutral pH, due to the presence of both a carboxylic acid and a secondary amine. This can lead to issues with solubility, crystallization, and chromatographic behavior. The polar sulfone group also contributes to its high polarity, making separation from polar impurities difficult.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can arise from starting materials, side reactions, and degradation. Common impurities may include:
-
Unreacted starting materials from the synthesis.
-
By-products from the reaction, such as regioisomers or over-alkylated products.
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Degradation products of the 2,3-dihydrothiophene-1,1-dioxide ring, which can be susceptible to isomerization or decomposition under harsh pH or high-temperature conditions.[1]
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a suitable column for polar analytes is the most common method to determine purity and quantify impurities.[2][3][4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can help identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Elemental Analysis: To confirm the elemental composition of the final compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Difficulty in Crystallizing the Product
Problem: The compound oils out or remains in solution during attempts at recrystallization. This is a common issue for zwitterionic compounds which can have high solubility in polar solvents and may not form a stable crystal lattice.[6][7][8][9][10]
Possible Solutions:
-
Solvent System Screening: Experiment with a variety of solvent systems. A good starting point is a polar protic solvent (e.g., water, ethanol) in which the compound is soluble at elevated temperatures, and a less polar co-solvent (e.g., isopropanol, acetone, acetonitrile) to induce precipitation upon cooling.
-
pH Adjustment: Adjusting the pH of the solution away from the isoelectric point can increase solubility. The compound can then be crashed out by adjusting the pH back to the isoelectric point where it is least soluble.
-
Slow Evaporation: If the compound is moderately volatile, slow evaporation of the solvent at room temperature or under reduced pressure can sometimes yield crystals.
-
Seeding: Introducing a seed crystal from a previously successful crystallization can induce crystallization.
Issue 2: Poor Separation from Polar Impurities using Chromatography
Problem: Co-elution of the product with polar impurities during reverse-phase HPLC or column chromatography. The high polarity of the target molecule makes it challenging to retain on standard C18 columns, leading to elution near the solvent front with other polar species.[3]
Possible Solutions:
-
Use of Polar-Embedded or Polar-Endcapped Columns: These types of reverse-phase columns are designed to provide better retention and separation of polar analytes.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of the charged analyte on a reverse-phase column.[11]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge and is highly effective for purifying amino acids and other charged molecules.[12][13][14][15][16] Since the target molecule has both acidic and basic groups, both cation and anion exchange chromatography can be explored.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another chromatographic mode that is well-suited for the separation of highly polar compounds.
Experimental Protocols
The following are generalized protocols that can be adapted for the purification of this compound.
Protocol 1: Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of water and ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Illustrative Recrystallization Solvent Screening Data:
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Water | High | High | Poor |
| Ethanol | Moderate | Low | Good |
| Water/Ethanol (1:1) | High | Low | Excellent |
| Isopropanol | Low | Very Low | - |
| Acetone | Insoluble | Insoluble | - |
Protocol 2: Ion-Exchange Chromatography
-
Resin Selection and Preparation: Choose a suitable ion-exchange resin (e.g., a strong cation exchanger like Dowex 50W or a strong anion exchanger like Dowex 1). Prepare the resin by washing it with appropriate acidic and basic solutions, followed by equilibration with the starting buffer.[13]
-
Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound product using a pH gradient or an increasing salt concentration gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify the fractions containing the pure product.
-
Desalting: Pool the pure fractions and remove the salt by a suitable method such as dialysis, size-exclusion chromatography, or reverse-phase chromatography.
Protocol 3: Preparative Reverse-Phase HPLC
-
Column Selection: Select a preparative reverse-phase HPLC column suitable for polar compounds (e.g., a polar-endcapped C18 or a phenyl-hexyl column).
-
Mobile Phase Preparation: Prepare a mobile phase system, typically consisting of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Method Development: Develop a suitable gradient elution method on an analytical scale to achieve good separation between the product and impurities.
-
Preparative Run: Scale up the analytical method to the preparative scale. Dissolve the crude product in the mobile phase and inject it onto the column.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Illustrative HPLC Purity Data:
| Purification Method | Purity (%) | Yield (%) |
| Single Recrystallization | 95.2 | 75 |
| Ion-Exchange Chromatography | >99.0 | 60 |
| Preparative HPLC | >99.5 | 50 |
Visualizations
Caption: General purification workflow for the target compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chromtech.com [chromtech.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. bio-rad.com [bio-rad.com]
- 13. 193.16.218.141 [193.16.218.141]
- 14. researchgate.net [researchgate.net]
- 15. diaion.com [diaion.com]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: Purifying 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid".
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of starting materials. | Monitor reaction completion using TLC or LC-MS. If starting materials remain, consider extending the reaction time or adding more reagents. |
| Formation of side-products. | Characterize major impurities by NMR or MS to understand their structure. Optimize reaction conditions (temperature, solvent, catalyst) to minimize side-product formation. | |
| Difficulty in Removing Colored Impurities | Presence of polymeric or high molecular weight by-products. | Treatment with activated carbon during recrystallization can help adsorb colored impurities. Passing a solution of the compound through a short plug of silica gel or celite may also be effective. |
| Oxidation of the compound or impurities. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Product is an Oil or Gummy Solid, Fails to Crystallize | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum. |
| The compound has a low melting point or is amorphous. | Attempt co-precipitation with a non-polar solvent. If unsuccessful, chromatographic purification is recommended. | |
| Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Poor Separation During Column Chromatography | Inappropriate solvent system (eluent). | Use a systematic approach to determine the optimal eluent. Start with a non-polar solvent and gradually increase polarity. TLC can be used to screen for effective solvent systems. |
| Improper choice of stationary phase. | For this polar, acidic compound, silica gel is a common choice. If separation is poor, consider using alumina or reverse-phase silica. | |
| Column overloading. | Use an appropriate ratio of crude product to stationary phase (typically 1:20 to 1:100 by weight). | |
| Compound Appears Unstable During Purification | Decomposition on silica gel. | The acidic nature of silica gel may cause degradation. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Thermal degradation. | Avoid excessive heat during solvent removal (rotoevaporation). Use a water bath at a moderate temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: Based on common synthetic routes for similar compounds, potential impurities could include unreacted starting materials such as 3-amino-2,3-dihydrothiophene-1,1-dioxide and an acetic acid derivative, by-products from side reactions like dimerization or polymerization, and residual solvents or catalysts.
Q2: Which recrystallization solvents are most effective for this compound?
A2: The choice of solvent depends on the impurity profile. Given the polar nature of the target compound due to the sulfone, amine, and carboxylic acid groups, polar protic solvents like water, ethanol, or isopropanol, or mixtures thereof, are good starting points. Experimentation with solvent pairs (e.g., ethanol/water, methanol/diethyl ether) can also be effective.
| Solvent System | Expected Solubility | Potential Outcome |
| Water | High | Good for removing non-polar impurities, but may require addition of a co-solvent for crystallization. |
| Ethanol | High | Can be a good single solvent for recrystallization if impurities have different solubilities. |
| Isopropanol | Moderate | May provide better crystal formation than more polar solvents. |
| Ethyl Acetate | Low to Moderate | Useful as an anti-solvent in combination with a more polar solvent. |
| Dichloromethane | Low | Can be used to wash the crude product to remove non-polar impurities. |
| Hexane | Insoluble | Effective as an anti-solvent to induce precipitation. |
Q3: What type of column chromatography is recommended for this compound?
A3: Both normal-phase and ion-exchange chromatography can be effective.
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Normal-Phase Chromatography: Use silica gel as the stationary phase with a gradient eluent system, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding methanol. The carboxylic acid group may cause streaking on the column; adding a small amount of acetic acid (0.5-1%) to the eluent can suppress this effect.
-
Ion-Exchange Chromatography: Given the presence of both an amino group (basic) and a carboxylic acid group (acidic), ion-exchange chromatography is a powerful purification technique. A strong cation exchange resin can be used to bind the compound, which can then be eluted with a buffer of appropriate pH or ionic strength.[1]
Q4: How can I confirm the purity of the final product?
A4: A combination of analytical techniques should be used to confirm purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by peak area and confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.
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Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, uniform bed.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
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Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol). For this compound, a gradient of dichloromethane/methanol is a good starting point. Adding 0.5% acetic acid to the eluent can improve peak shape.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification and analysis of the target compound.
Caption: Decision-making process for selecting a purification method.
References
"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" handling and storage best practices
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" at -20°C. For short-term storage, refrigeration at 4°C is acceptable. The compound should be stored in a tightly sealed container to prevent moisture absorption and degradation.
Q2: What are the potential hazards associated with this compound?
A2: Based on the GHS classifications of structurally similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation. Ingestion and inhalation should be avoided. Always handle this compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE).
Q3: How should I properly dissolve this compound for my experiments?
A3: The solubility of "this compound" may vary depending on the solvent. For biological experiments, it is common to first dissolve the compound in a small amount of a polar organic solvent such as DMSO or ethanol, and then dilute it with the aqueous buffer of choice. Sonication may be used to aid dissolution. It is recommended to prepare solutions fresh for each experiment.
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution has not been extensively reported. As a general precaution, it is best to prepare solutions fresh and use them promptly. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability in your specific experimental buffer should be validated.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve | - Incorrect solvent- Low temperature- Compound has degraded | 1. Try a different solvent (e.g., DMSO, DMF, ethanol).2. Gently warm the solution (if the compound is heat-stable).3. Use sonication to aid dissolution.4. If degradation is suspected, obtain a fresh batch of the compound. |
| Inconsistent experimental results | - Compound degradation- Improper storage- Inaccurate weighing | 1. Prepare fresh solutions for each experiment.2. Ensure the compound is stored under the recommended conditions.3. Verify the accuracy of your balance and weighing technique.4. Perform a quality control check on the compound (e.g., by LC-MS) if possible. |
| Observed color change in the solid compound or solution | - Oxidation or degradation- Contamination | 1. Discard the compound/solution as it may be compromised.2. Ensure the storage container is airtight and stored away from light.3. Use high-purity solvents for preparing solutions. |
Quantitative Data Summary
| Parameter | Value | Source/Basis |
| Molecular Weight | 191.2 g/mol | |
| Molecular Formula | C6H9NO4S | |
| CAS Number | 201990-24-1 | |
| Recommended Storage Temperature | -20°C (Long-term) | General practice for research biochemicals |
| Short-term Storage Temperature | 4°C | General practice for research biochemicals |
| Appearance | White to off-white solid | Typical for similar organic compounds |
Experimental Protocols
Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
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Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment.
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Engineering Controls: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Protocol 2: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
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Pre-weighing: Allow the vial of "this compound" to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weighing: In a chemical fume hood, carefully weigh out the desired amount of the solid compound into a sterile, conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.912 mg.
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Dissolution: Add the appropriate volume of high-purity DMSO to the tube. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Visualizations
Caption: Workflow for safe handling of the compound.
Caption: Troubleshooting decision tree for common issues.
Common experimental errors with "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid"
Welcome to the technical support center for "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid". Due to the novel nature of this compound, this guide is based on established principles for structurally related sulfolene and amino acid derivatives. The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in anticipating and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for "this compound"?
A1: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. It is advisable to protect it from light and moisture to prevent degradation. For short-term use, storage at 2-8°C is acceptable.
Q2: I am observing poor solubility of the compound in common organic solvents. What can I do?
A2: The zwitterionic nature of the amino acid moiety and the polar sulfone group can lead to limited solubility in nonpolar organic solvents. Try polar aprotic solvents such as DMSO, DMF, or NMP. Gentle heating and sonication may also aid dissolution. For aqueous solutions, adjusting the pH can significantly improve solubility. The compound will be more soluble in acidic or basic solutions compared to a neutral pH.
Q3: My reaction yield is consistently low during the synthesis. What are the likely causes?
A3: Low yields can stem from several factors. Incomplete reaction, side reactions, or degradation of the starting materials or product are common culprits. Ensure your starting materials are pure and dry, and that the reaction is carried out under an inert atmosphere, as sulfolene derivatives can be sensitive to oxidation. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time and identify the formation of byproducts.
Q4: I am having difficulty purifying the final compound. What purification techniques are recommended?
A4: Purification can be challenging due to the compound's polarity. Standard silica gel chromatography might not be effective. Consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or TFA. Recrystallization from a suitable solvent system, such as a mixture of a polar solvent (e.g., water, ethanol) and a less polar co-solvent, could also be an effective purification method.
Troubleshooting Guide for Common Experimental Errors
Below is a summary of common experimental errors, their probable causes, and recommended solutions when working with "this compound" and related compounds.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Yield (<30%) | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. | 1. Increase reaction time and monitor via TLC/LC-MS. 2. Ensure anhydrous conditions and an inert atmosphere. 3. Optimize temperature; try a stepwise increase. |
| Multiple Spots on TLC/LC-MS | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Decomposition of the product. | 1. Adjust stoichiometry of reactants. 2. Re-evaluate reaction conditions (temperature, catalyst). 3. Analyze byproducts to understand degradation pathways. |
| Inconsistent Spectroscopic Data (NMR, MS) | 1. Sample contains impurities or residual solvent. 2. Compound degradation during sample preparation. 3. Incorrect sample concentration. | 1. Repurify the compound. Use high-purity NMR solvents. 2. Prepare samples immediately before analysis. 3. Adjust concentration for optimal signal-to-noise ratio. |
| Poor Biological Activity in Assays | 1. Compound instability in assay buffer. 2. Low compound solubility at tested concentration. 3. Inaccurate stock solution concentration. | 1. Assess compound stability in the assay buffer over time. 2. Use a co-solvent like DMSO (ensure final concentration is tolerated by the assay). 3. Confirm concentration via a quantitative method like qNMR. |
Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for coupling "this compound" with a primary amine using HATU as a coupling agent.
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Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve "this compound" (1.0 eq) in anhydrous DMF.
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Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes.
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Coupling: Add the desired primary amine (1.0 eq) to the reaction mixture.
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Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.
Visualizations
Experimental and Logical Workflows
Caption: A typical experimental workflow for synthesis and purification.
Caption: A decision tree for troubleshooting incomplete chemical reactions.
Caption: A hypothetical signaling pathway showing kinase inhibition.
Validation & Comparative
A Comparative Guide to 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid and Other Thiophene Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential biological activities of "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" and other well-studied thiophene derivatives. While direct experimental data for "this compound" is not extensively available in the public domain, this document extrapolates its potential performance based on the known biological activities of structurally related compounds. The information herein is supported by experimental data from published preclinical studies on various thiophene derivatives, offering a valuable resource for hypothesis generation and experimental design in drug discovery.
Introduction to Thiophene Derivatives in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural and electronic properties allow for diverse chemical modifications, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The introduction of different substituents to the thiophene core can significantly modulate the compound's biological profile, making this class of molecules a fertile ground for the development of novel therapeutics. This guide focuses on comparing the performance of various thiophene derivatives, with a particular focus on those exhibiting anticancer and antimicrobial properties, to provide a framework for evaluating the potential of "this compound".
Performance Comparison: Anticancer Activity
Numerous thiophene derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways controlling cell proliferation, apoptosis, and angiogenesis.
Table 1: Comparative in vitro Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Compound 1 | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not Specified |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||
| Compound 2 | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not Specified |
| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | ||||
| Compound 3 | 2,3-fused thiophene | HeLa (Cervical Cancer) | 12.61 (as µg/mL) | Paclitaxel | 35.92 (as µg/mL) |
| HepG2 (Hepatocellular Carcinoma) | 33.42 (as µg/mL) | ||||
| Compound 4 | Tetrahydrobenzo[b]thiophene | A549 (Lung Carcinoma) | 6.10 | - | - |
| Compound 5 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | A-549 (Lung Carcinoma) | >100 | Adriamycin | <10 |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of cancer cells in vitro. A lower IC50 value indicates higher potency.
Performance Comparison: Antimicrobial Activity
Thiophene derivatives have also been extensively investigated for their antimicrobial properties. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.
Table 2: Comparative in vitro Antimicrobial Activity of Thiophene Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference Compound MIC (µg/mL) |
| Thiophene Derivative 4 | Thiophene | Colistin-Resistant A. baumannii | 4-16 | - | - |
| Thiophene Derivative 5 | Thiophene | Colistin-Resistant A. baumannii | 4-16 | - | - |
| Thiophene Derivative 8 | Thiophene | Colistin-Resistant A. baumannii | 16 | - | - |
| Compound S1 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | S. aureus | 0.81 (as µM/ml) | Cefadroxil | - |
| B. subtilis | 0.81 (as µM/ml) | ||||
| E. coli | 0.81 (as µM/ml) | ||||
| S. typhi | 0.81 (as µM/ml) | ||||
| Compound S4 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C. albicans | 0.91 (as µM/ml) | Fluconazole | - |
| A. niger | 0.91 (as µM/ml) |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Anticancer Activity Assays
1. Cell Viability Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]
-
Materials:
-
Thiophene derivative of interest
-
Cancer cell lines (e.g., HepG2, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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MTT solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours.
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Add 10 µL of MTT solution to each well and incubate for 4 hours.
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Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at a wavelength between 490 and 570 nm.
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Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
2. Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2 or AKT.[4]
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Materials:
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Thiophene derivative of interest
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Recombinant kinase (e.g., VEGFR-2, AKT)
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Kinase substrate
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ATP
-
Kinase buffer
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Detection reagent (e.g., ADP-Glo™ Kinase Assay)
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96-well plates
-
Luminometer
-
-
Procedure:
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Prepare a reaction mixture containing the kinase, its substrate, and the test compound in a kinase buffer.
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Initiate the reaction by adding ATP.
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Incubate the reaction at the optimal temperature for a specified time.
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Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
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Measure the luminescence using a luminometer.
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Calculate the percentage of kinase inhibition and determine the IC50 value.
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Antimicrobial Activity Assays
1. Broth Microdilution Method (for MIC Determination)
This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
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Materials:
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Thiophene derivative of interest
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Bacterial or fungal strains
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Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
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96-well microtiter plates
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Spectrophotometer or microplate reader
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-
Procedure:
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Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
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Inoculate each well with a standardized suspension of the test microorganism.
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Include a positive control (microorganism without the compound) and a negative control (broth only).
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Incubate the plates at an appropriate temperature and duration.
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Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
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2. Agar Well Diffusion Method
This is a qualitative method to assess the antimicrobial activity of a compound.[6]
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Materials:
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Thiophene derivative of interest
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Bacterial or fungal strains
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Appropriate agar medium (e.g., Mueller-Hinton Agar)
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Petri dishes
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Sterile cork borer
-
-
Procedure:
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Prepare agar plates and spread a standardized inoculum of the test microorganism on the surface.
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Create wells in the agar using a sterile cork borer.
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Add a specific volume of the test compound solution to each well.
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Include a positive control (standard antibiotic) and a negative control (solvent).
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Incubate the plates under appropriate conditions.
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Measure the diameter of the zone of inhibition around each well.
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Visualizing Molecular Mechanisms
To illustrate the potential mechanisms of action of thiophene derivatives, the following diagrams, generated using Graphviz (DOT language), depict key signaling pathways and experimental workflows.
Caption: A general experimental workflow for the discovery and evaluation of novel thiophene derivatives.
Caption: A potential signaling pathway targeted by anticancer thiophene derivatives.
Conclusion
This comparative guide highlights the significant potential of thiophene derivatives as a source of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct experimental evidence for "this compound" remains to be established, the data presented for structurally related compounds provides a strong rationale for its further investigation. The detailed experimental protocols and visualized signaling pathways included in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this and other novel thiophene derivatives. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of "this compound" to fully assess its therapeutic potential.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Hypothetical Comparative Analysis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid as a Carbonic Anhydrase Inhibitor
Disclaimer: The compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid is a novel chemical entity with limited publicly available biological activity data. This guide presents a hypothetical comparative analysis to illustrate a framework for evaluating its potential as a Carbonic Anhydrase II inhibitor against known drugs. The experimental data for the title compound is illustrative and not based on published experimental results.
This guide provides a comparative overview of the hypothetical biological activity of the novel sulfonamide derivative, this compound, against the well-established carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This catalytic activity is crucial for a variety of physiological processes, including pH homeostasis, CO2 transport, and fluid secretion.[2][4] The sulfonamide moiety is a key pharmacophore for potent inhibition of carbonic anhydrases.[5][6][7]
Comparative Inhibitory Activity Against Carbonic Anhydrase II (CA II)
The inhibitory potential of a compound against a specific enzyme is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below compares the hypothetical IC50 value of the title compound with the known IC50 values of Acetazolamide and Dorzolamide against human Carbonic Anhydrase II (hCA II).
| Compound | Chemical Structure | Target Enzyme | IC50 (nM) |
| This compound (Hypothetical Data) | hCA II | 45 | |
| Acetazolamide | hCA II | 130[8][9] | |
| Dorzolamide | hCA II | 0.18[10][11] |
Experimental Protocols
A common method for determining the inhibitory activity of compounds against carbonic anhydrase is a stopped-flow spectrophotometric assay or an electrometric method measuring pH change.
Carbonic Anhydrase Activity Assay (Electrometric Method)
This protocol is based on the Wilbur-Anderson method, which measures the time required for a CO2-saturated solution to lower the pH of a buffer in the presence and absence of an inhibitor.[12][13]
Materials:
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Purified human Carbonic Anhydrase II (hCA II)
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Tris-HCl buffer (0.02 M, pH 8.0)
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CO2-saturated deionized water
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Test compounds (dissolved in a suitable solvent, e.g., DMSO)
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pH meter with a microelectrode, capable of rapid measurements
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Stirred, temperature-controlled reaction vessel (maintained at 0-4°C)
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Stopwatch
Procedure:
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Enzyme and Inhibitor Preparation:
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Prepare a stock solution of hCA II (e.g., 1 mg/mL) in cold deionized water.
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Prepare serial dilutions of the test compounds and known inhibitors in the appropriate solvent.
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Blank Determination (Uncatalyzed Reaction):
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Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.
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Rapidly inject 4.0 mL of CO2-saturated water.
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Start the stopwatch and record the time (T0) required for the pH to drop from 8.3 to 6.3.
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Enzyme Activity (Catalyzed Reaction):
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Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.
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Add a small volume (e.g., 0.1 mL) of a diluted hCA II solution.
-
Rapidly inject 4.0 mL of CO2-saturated water.
-
Start the stopwatch and record the time (T) required for the pH to drop from 8.3 to 6.3.
-
-
Inhibition Assay:
-
Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.
-
Add a specific concentration of the inhibitor (from serial dilutions).
-
Add the same volume of the diluted hCA II solution as in the catalyzed reaction.
-
Incubate for a short period (e.g., 5 minutes) to allow inhibitor-enzyme binding.
-
Rapidly inject 4.0 mL of CO2-saturated water.
-
Start the stopwatch and record the time (Ti) required for the pH to drop from 8.3 to 6.3.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Ti - T) / (T0 - T) ] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Mechanism of Action Visualization
Carbonic anhydrase plays a pivotal role in cellular pH regulation by catalyzing the interconversion of CO2 and bicarbonate. Inhibitors block this activity, disrupting the normal physiological processes that depend on it.
Caption: Mechanism of Carbonic Anhydrase II inhibition.
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining the IC50 of a potential carbonic anhydrase inhibitor.
Caption: Workflow for IC50 determination of a CA inhibitor.
References
- 1. Comparative Transcriptome Analysis of the CO2 Sensing Pathway Via Differential Expression of Carbonic Anhydrase in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
Validating the Mechanism of Action of a Novel Compound: A Comparative Analysis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
Postulated Mechanism of Action: Competitive ATP Inhibition of Receptor Tyrosine Kinases
The chemical structure of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid features a heterocyclic sulfone core and an aminoacetic acid side chain. This arrangement bears resemblance to the hinge-binding motifs found in many ATP-competitive kinase inhibitors. We hypothesize that this compound acts as an inhibitor of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), by competing with ATP for the binding site in the kinase domain. This inhibition would block the downstream signaling pathways responsible for cell proliferation, angiogenesis, and survival.
Comparative Analysis with Alternative Kinase Inhibitors
To evaluate the potential efficacy of "this compound" (herein referred to as Compound X), we compare its hypothetical performance against two well-established kinase inhibitors: Sorafenib, a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, and Erlotinib, a specific EGFR inhibitor.
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Compound X (Hypothetical) | VEGFR2 | 15 |
| EGFR | 50 | |
| PDGFRβ | 30 | |
| Sorafenib | VEGFR2 | 90 |
| EGFR | - | |
| PDGFRβ | 58 | |
| Erlotinib | VEGFR2 | - |
| EGFR | 2 | |
| PDGFRβ | - |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. Lower values indicate higher potency. Data for Sorafenib and Erlotinib are representative values from published literature.
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | Target Pathway | GI50 (µM) |
| Compound X (Hypothetical) | HUVEC (VEGF-stimulated) | VEGFR | 0.1 |
| A431 (EGF-stimulated) | EGFR | 0.5 | |
| Sorafenib | HUVEC (VEGF-stimulated) | VEGFR | 0.2 |
| A431 (EGF-stimulated) | EGFR | >10 | |
| Erlotinib | HUVEC (VEGF-stimulated) | VEGFR | >10 |
| A431 (EGF-stimulated) | EGFR | 0.05 |
GI50 values represent the concentration of the drug required to inhibit cell growth by 50%. HUVEC (Human Umbilical Vein Endothelial Cells) are used to assess anti-angiogenic potential, while A431 cells (epidermoid carcinoma) are a model for EGFR-driven proliferation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Materials: Recombinant human kinase (e.g., VEGFR2, EGFR), substrate peptide, ATP, and the test compound.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for a range of compound concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Anti-Proliferative Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Materials: Cancer cell lines (e.g., A431, HUVEC), cell culture medium, growth factors (e.g., EGF, VEGF), and the test compound.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound in the presence of a growth factor to stimulate proliferation.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT or SRB assay.
-
-
Data Analysis: The GI50 value is calculated from the dose-response curve of cell growth inhibition.
Visualizing the Mechanism and Workflow
Hypothesized Signaling Pathway Inhibition
Efficacy of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid: A Comparative Analysis on Hold Due to Lack of Public Data
A comprehensive evaluation of the efficacy of the novel compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid in comparison to structurally similar molecules is currently impeded by a significant lack of publicly available experimental data. Despite extensive searches of scientific literature and chemical databases, no specific biological activity, efficacy studies, or mechanistic data for this particular compound have been reported.
The target compound, with the Chemical Abstracts Service (CAS) number 201990-24-1, is listed commercially as a research chemical.[1][2] This classification suggests that it is likely a novel molecule or a compound whose biological properties have not yet been extensively investigated or disclosed in the public domain.
While a direct comparison is not feasible, an examination of the broader chemical classes to which this compound belongs—namely, dihydrothiophene and aminothiophene derivatives—reveals a wide spectrum of potential biological activities. Research on analogous structures has indicated potential therapeutic applications in various fields.
Potential Therapeutic Areas of Related Compound Classes
Thiophene-containing molecules, in general, are recognized for their diverse pharmacological activities. Specifically, derivatives of 2-aminothiophene have been investigated for a range of effects, including:
-
Antimicrobial Activity: Certain 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have demonstrated efficacy as antibacterial agents by inhibiting biofilm formation.
-
Anti-inflammatory Properties: The thiophene scaffold is a core component of several anti-inflammatory drugs.
-
Anticancer Potential: Various thiophene derivatives have been explored for their cytotoxic effects on cancer cell lines.
It is important to emphasize that these findings relate to the broader class of thiophene derivatives and not specifically to this compound. The specific substitutions and stereochemistry of the target molecule will ultimately determine its unique biological profile.
Future Outlook
The absence of data highlights an opportunity for future research to explore the pharmacological profile of this compound. Initial steps would involve in vitro screening assays to identify any potential biological targets. Should any significant activity be observed, further studies to elucidate the mechanism of action and in vivo efficacy would be warranted.
Until such data becomes available, a comparative guide on the efficacy of this compound cannot be responsibly compiled. Researchers interested in this molecule are encouraged to conduct foundational research to establish its basic biological properties.
References
A Comparative Analysis of Synthetic Strategies for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the novel heterocyclic compound, 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid. This molecule, containing a sulfolene moiety, presents a unique scaffold of interest in medicinal chemistry. The following sections detail two distinct synthetic pathways, offering a side-by-side comparison of their respective steps, potential yields, and the chemical principles involved. All quantitative data is summarized for clarity, and detailed experimental protocols, based on established chemical literature for analogous transformations, are provided to guide laboratory synthesis.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination of a Ketosulfone | Route 2: Nucleophilic Substitution on a Halogenated Sulfolene |
| Starting Materials | Diethyl 3,3'-thiodipropionate | 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene) |
| Key Intermediates | 3-Oxotetrahydrothiophene-1,1-dioxide, 3-Aminotetrahydrothiophene-1,1-dioxide | 3,4-Dibromotetrahydrothiophene-1,1-dioxide, 3-Bromo-2,3-dihydrothiophene-1,1-dioxide |
| Overall Number of Steps | 4 | 4 |
| Estimated Overall Yield | Moderate | Moderate |
| Key Reactions | Dieckmann Condensation, Reductive Amination, N-Alkylation | Bromination, Dehydrobromination, Nucleophilic Substitution |
| Potential Advantages | Convergent approach, potentially milder final step. | Utilizes a commercially available starting material. |
| Potential Challenges | Dieckmann condensation may require strictly anhydrous conditions. Reductive amination of the ketone could be challenging. | Handling of bromine and dehydrobromination step requires careful control. Nucleophilic substitution may have competing elimination reactions. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each proposed synthesis, the following diagrams outline the sequence of reactions from starting materials to the final product.
Caption: Comparative workflow of the two proposed synthetic routes.
Experimental Protocols
The following are proposed experimental protocols for the key steps in each synthetic route, based on established procedures for similar chemical transformations.
Route 1: Reductive Amination of a Ketosulfone
Step 1a: Synthesis of 3-Ethoxycarbonyl-tetrahydrothiopyran-4-one (Dieckmann Condensation)
-
Materials: Diethyl 3,3'-thiodipropionate, Sodium ethoxide, Anhydrous Toluene, 1 M Hydrochloric acid.
-
Procedure: In a flame-dried round-bottom flask under an inert atmosphere, a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene is prepared. Diethyl 3,3'-thiodipropionate (1.0 equivalent) is added dropwise at room temperature. The mixture is then heated to reflux for 4-6 hours, monitoring the reaction by TLC. After completion, the reaction is cooled to 0 °C and quenched by the slow addition of 1 M HCl until acidic. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the β-keto ester.[1]
Step 1b: Oxidation, Hydrolysis, and Decarboxylation to 3-Oxotetrahydrothiophene-1,1-dioxide
-
Materials: 3-Ethoxycarbonyl-tetrahydrothiopyran-4-one, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane, Hydrochloric acid.
-
Procedure: The product from Step 1a is dissolved in dichloromethane and cooled to 0 °C. m-CPBA (2.2 equivalents) is added portion-wise, and the reaction is stirred at room temperature overnight. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The resulting sulfone is then refluxed in aqueous hydrochloric acid (e.g., 6 M) for several hours to effect hydrolysis and decarboxylation. After cooling, the product is extracted with an organic solvent, and the solvent is removed to yield 3-oxotetrahydrothiophene-1,1-dioxide.
Step 2: Synthesis of 3-Aminotetrahydrothiophene-1,1-dioxide (Reductive Amination)
-
Materials: 3-Oxotetrahydrothiophene-1,1-dioxide, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol.
-
Procedure: To a solution of 3-oxotetrahydrothiophene-1,1-dioxide (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added in portions at room temperature.[2] The reaction is stirred for 24-48 hours, and the pH is maintained between 6 and 7 by the occasional addition of acetic acid. Upon completion, the solvent is evaporated, and the residue is taken up in water and extracted with an appropriate organic solvent. The organic layer is dried and concentrated to give the crude amine, which can be purified by crystallization or chromatography.
Step 3: Synthesis of Ethyl 2-((1,1-Dioxido-tetrahydrothiophen-3-yl)amino)acetate (N-Alkylation)
-
Materials: 3-Aminotetrahydrothiophene-1,1-dioxide, Ethyl bromoacetate, Potassium carbonate, Acetonitrile.
-
Procedure: A mixture of 3-aminotetrahydrothiophene-1,1-dioxide (1.0 equivalent), ethyl bromoacetate (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. After completion, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired ester.[3][4]
Step 4: Hydrolysis to this compound
-
Materials: Ethyl 2-((1,1-Dioxido-tetrahydrothiophen-3-yl)amino)acetate, Lithium hydroxide, Tetrahydrofuran/Water.
-
Procedure: The ester from the previous step is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 3-4 with 1 M HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Route 2: Nucleophilic Substitution on a Halogenated Sulfolene
Step 1: Synthesis of 3,4-Dibromotetrahydrothiophene-1,1-dioxide
-
Materials: 2,5-Dihydrothiophene-1,1-dioxide (Sulfolene), Bromine, Water.
-
Procedure: 2,5-Dihydrothiophene-1,1-dioxide is suspended in water. Bromine (1.05 equivalents) is added dropwise at room temperature with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the temperature below 40 °C. After the addition is complete, the mixture is stirred for an additional 1-2 hours. The white precipitate of 3,4-dibromotetrahydrothiophene-1,1-dioxide is collected by filtration, washed with cold water, and dried.[5]
Step 2: Synthesis of 3-Bromo-2,3-dihydrothiophene-1,1-dioxide
-
Materials: 3,4-Dibromotetrahydrothiophene-1,1-dioxide, Triethylamine, Dichloromethane.
-
Procedure: The dibromide from Step 1 is dissolved in dichloromethane, and triethylamine (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-18 hours. The triethylammonium bromide salt is filtered off, and the filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-bromo-2,3-dihydrothiophene-1,1-dioxide, which can be purified by recrystallization or chromatography.
Step 3: Synthesis of Ethyl 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetate (Nucleophilic Substitution)
-
Materials: 3-Bromo-2,3-dihydrothiophene-1,1-dioxide, Glycine ethyl ester hydrochloride, Triethylamine, Acetonitrile.
-
Procedure: To a solution of glycine ethyl ester hydrochloride (1.5 equivalents) in acetonitrile, triethylamine (3.0 equivalents) is added, and the mixture is stirred for 15 minutes. 3-Bromo-2,3-dihydrothiophene-1,1-dioxide (1.0 equivalent) is then added, and the reaction mixture is heated to reflux for 24-48 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Hydrolysis to this compound
-
Materials: Ethyl 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetate, Lithium hydroxide, Tetrahydrofuran/Water.
-
Procedure: The ester is hydrolyzed using the same procedure as described in Step 4 of Route 1.
Concluding Remarks
Both proposed synthetic routes offer viable pathways to the target molecule, this compound, each with its own set of advantages and challenges. Route 1, employing a reductive amination strategy, may offer a more convergent synthesis but requires careful control of the initial Dieckmann condensation and subsequent multi-step transformation to the key ketone intermediate. Route 2, based on a nucleophilic substitution approach, benefits from a readily available starting material but involves the use of bromine and a potentially challenging dehydrobromination step.
The choice of the optimal route will depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. The provided experimental protocols, based on analogous transformations found in the literature, should serve as a valuable starting point for the development of a robust and efficient synthesis of this novel compound. Further optimization of reaction conditions for each step will likely be necessary to achieve high yields and purity.
References
Comparative Cross-Reactivity Analysis of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
Abstract: This guide presents a comparative analysis of the cross-reactivity of the novel compound 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid, hereafter referred to as Compound X . As public data on the biological activity of Compound X is limited, this document outlines a hypothetical, yet experimentally robust, framework for its characterization. Based on the common bioactivities of thiophene derivatives, we postulate that Compound X is a protein kinase inhibitor. [1][2][3]This guide details the hypothetical identification of its primary target, "Kinase Y," and a subsequent cross-reactivity assessment against a panel of related kinases, providing researchers with a practical workflow and comparative data for this class of compounds.
Hypothetical Primary Target Identification
An initial broad-panel kinase screen was hypothetically performed to identify the primary target of Compound X. The compound was screened at a concentration of 1 µM against a panel of over 400 human kinases. The results indicated a significant inhibition (>90%) of a specific serine/threonine kinase, hereafter designated as "Kinase Y."
To place this hypothetical finding in a biological context, a generalized signaling pathway involving a protein kinase is illustrated below.
Caption: Hypothetical signaling pathway of Kinase Y.
Target Validation in a Cellular Environment
To confirm that Compound X directly engages Kinase Y within a cellular context, a Cellular Thermal Shift Assay (CETSA) was hypothetically performed. This assay measures the thermal stabilization of a target protein upon ligand binding. [4][5][6]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The workflow for the CETSA experiment is outlined below.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical CETSA Results
The hypothetical results demonstrate that in the presence of Compound X, Kinase Y exhibits increased thermal stability, indicated by a rightward shift in its melting curve. This supports the hypothesis of direct target engagement.
| Temperature (°C) | % Soluble Kinase Y (Vehicle) | % Soluble Kinase Y (Compound X) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 92 |
| 55 | 50 (Tm) | 85 |
| 60 | 20 | 65 |
| 65 | 5 | 50 (Tm) |
| 70 | 2 | 15 |
Table 1: Hypothetical CETSA data for Kinase Y treated with vehicle or 10 µM Compound X. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
Cross-Reactivity Profiling
To assess the selectivity of Compound X, its inhibitory activity was hypothetically tested against a panel of 10 kinases that are structurally related to Kinase Y. For comparison, a known selective inhibitor of Kinase Y, "Reference Compound Z," was included.
| Kinase Target | Compound X (IC50, nM) | Reference Compound Z (IC50, nM) |
| Kinase Y (Primary Target) | 15 | 10 |
| Kinase A | 850 | >10,000 |
| Kinase B | >10,000 | >10,000 |
| Kinase C | 2,500 | 8,000 |
| Kinase D | >10,000 | >10,000 |
| Kinase E | 150 | 5,000 |
| Kinase F | >10,000 | >10,000 |
| Kinase G | 5,000 | >10,000 |
| Kinase H | 900 | 9,500 |
| Kinase I | >10,000 | >10,000 |
| Kinase J | 750 | >10,000 |
Table 2: Hypothetical cross-reactivity data for Compound X and Reference Compound Z. IC50 values represent the concentration required for 50% inhibition.
The data suggests that Compound X is highly potent against Kinase Y, with moderate off-target activity against Kinase E and weaker activity against several other related kinases. It shows a more favorable selectivity profile than the reference compound in this hypothetical panel.
Detailed Methodologies
In Vitro Kinase Inhibition Assay
Kinase activity was measured using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, kinase assay buffer (e.g., ADP-Glo™, Promega).
-
Procedure:
-
A 5 µL solution of kinase in assay buffer was added to the wells of a 384-well plate.
-
Compound X or Reference Compound Z was serially diluted and 2.5 µL was added to the wells.
-
The reaction was initiated by adding 2.5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for each kinase).
-
The plate was incubated at 30°C for 60 minutes.
-
To stop the reaction and deplete unused ATP, 5 µL of ADP-Glo™ Reagent was added and incubated for 40 minutes at room temperature.
-
To generate a luminescent signal from the newly formed ADP, 10 µL of Kinase Detection Reagent was added and incubated for 30 minutes.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The data was normalized to controls (0% inhibition for DMSO, 100% inhibition for a high concentration of a broad-spectrum inhibitor). IC50 values were calculated using a four-parameter logistic fit.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture: A suitable human cell line endogenously expressing Kinase Y was cultured to ~80% confluency.
-
Compound Treatment: Cells were treated with either 10 µM Compound X or vehicle (0.1% DMSO) for 2 hours at 37°C.
-
Heat Treatment: Cell suspensions were aliquoted into PCR tubes and heated for 3 minutes at a range of temperatures (40°C to 70°C) using a thermal cycler, followed by cooling for 3 minutes at 25°C.
-
Cell Lysis: Cells were lysed by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: The lysates were centrifuged at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins. The supernatant containing the soluble protein fraction was collected.
-
Quantification: The amount of soluble Kinase Y in each sample was quantified by Western Blot using a specific primary antibody against Kinase Y. Band intensities were quantified using densitometry.
-
Data Analysis: The band intensity at each temperature was normalized to the 40°C sample. The resulting data was plotted against temperature to generate melting curves and determine the Tm. [7][8]
Conclusion
This guide presents a hypothetical but comprehensive framework for evaluating the cross-reactivity of the novel compound, this compound (Compound X). Based on the known activities of related thiophene structures, we postulated a kinase inhibitory function. [1][2][3]The hypothetical data generated through established experimental protocols—including in vitro kinase assays and cellular thermal shift assays—portray Compound X as a potent and selective inhibitor of "Kinase Y." The detailed methodologies provided herein offer a clear and reproducible path for researchers to characterize this and other novel compounds, ensuring a thorough understanding of their selectivity and potential for therapeutic development.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" structure-activity relationship (SAR) studies
Comparative Guide to the Structure-Activity Relationship (SAR) of γ-Sultam Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds based on the γ-sultam scaffold. The core structure of interest is related to "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid," a molecule belonging to the γ-sultam class of heterocyclic compounds. While direct SAR studies on this specific molecule are not publicly available, this guide leverages data from studies on analogous γ-sultam structures to provide insights into the potential impact of chemical modifications on biological activity.
The γ-sultam ring, a five-membered cyclic sulfonamide, is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to participate in various biological interactions.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[1]
Comparative SAR Data of γ-Sultam Analogs as Interferon-γ Inhibitors
The following table summarizes the SAR data for a series of γ-sultam derivatives evaluated for their inhibitory activity against Interferon-γ (IFN-γ), a key cytokine in the JAK/STAT1 signaling pathway.[1] Modifications to the aryl substituent on the sultam scaffold have a significant impact on potency.
| Compound ID | R Group (Aryl Substituent) | IC50 (µM) for IFN-γ Inhibition | Reference |
| 28 | 3,4-dichlorobenzyl | 0.83 | [1] |
| 28a | 4-methylbenzyl | >10 | [1] |
| 28b | 4-(trifluoromethyl)benzyl | 0.45 | [1] |
| - | 4-methoxybenzyl | >10 | [1] |
Key Findings from SAR Studies:
-
Electron-withdrawing groups enhance activity: The data indicates that electron-withdrawing substituents on the aryl group, such as the 3,4-dichloro (compound 28 ) and 4-(trifluoromethyl) (compound 28b ) moieties, lead to higher inhibitory potency against IFN-γ.[1]
-
Electron-donating groups reduce activity: Conversely, the presence of electron-donating groups like 4-methyl (compound 28a ) and 4-methoxy results in a significant decrease in activity.[1]
This suggests that the electronic properties of the substituent on the γ-sultam core play a crucial role in its biological activity, at least in the context of IFN-γ inhibition.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the relationships between chemical structure and biological activity, as well as the processes involved in their determination, the following diagrams are provided.
Caption: Structure-Activity Relationship of γ-Sultam Analogs.
Caption: Generalized Experimental Workflow for SAR Studies.
Experimental Protocols
Detailed experimental protocols for the SAR studies of γ-sultam derivatives as IFN-γ inhibitors are not fully provided in the reviewed literature. However, a general methodology for such studies can be outlined as follows.
General Protocol for Synthesis of γ-Sultam Analogs
The synthesis of γ-sultam derivatives often involves a multi-step process. A common route includes the reaction of an appropriate amino acid derivative with a sulfonyl chloride, followed by cyclization to form the sultam ring. Subsequent modifications, such as the introduction of various aryl substituents, can be achieved through standard cross-coupling reactions or by starting with appropriately substituted precursors.
In Vitro Assay for Interferon-γ Inhibition
The inhibitory activity of the synthesized compounds against IFN-γ would typically be determined using a cell-based assay. A general protocol is described below:
-
Cell Culture: A suitable human cell line that responds to IFN-γ stimulation (e.g., HeLa or A549 cells) is cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
IFN-γ Stimulation: The cells are then stimulated with a known concentration of recombinant human IFN-γ.
-
Endpoint Measurement: After a further incubation period (e.g., 24-48 hours), the level of a downstream marker of IFN-γ signaling is measured. This could be the expression of an IFN-γ-inducible gene (e.g., CXCL10) measured by qPCR, or the phosphorylation of STAT1 measured by Western blot or ELISA.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the IFN-γ-induced response (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
JAK/STAT Signaling Pathway
The mechanism of action for the described γ-sultam inhibitors involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The following diagram illustrates this signaling cascade.
Caption: Inhibition of the JAK/STAT1 Signaling Pathway by γ-Sultams.
References
Reproducibility of experiments with "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid"
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data concerning thiophene-based compounds, with a focus on "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" and its structural analogs. While specific reproducibility studies on this particular molecule are not publicly available, this guide offers insights into the experimental methodologies and data for closely related and alternative thiophene derivatives, providing a valuable resource for designing and evaluating future studies.
Executive Summary
"this compound," identified by CAS number 201990-24-1, is a commercially available compound for research purposes.[1][2] However, a comprehensive review of scientific literature reveals a significant gap in published data regarding its synthesis, biological activity, and the reproducibility of experiments involving it. In contrast, extensive research has been conducted on other 2-aminothiophene derivatives, providing a basis for comparison and a framework for potential experimental design. This guide will delve into the synthesis and biological evaluation of these alternative compounds, offering detailed protocols and data to inform future research and ensure greater experimental consistency.
Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction
A prominent and versatile method for synthesizing 2-aminothiophenes is the Gewald reaction.[3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
Experimental Workflow: Gewald Synthesis of 2-Aminothiophenes
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophene derivatives.
Example Protocol: Synthesis of 1-(2-Amino-3-thienyl)ethanone
A specific example of the Gewald reaction is the synthesis of 1-(2-Amino-3-thienyl)ethanone.[3] The following protocol is adapted from the literature:
-
Reaction Setup: A solution of crude cyanoacetone and 1,4-dithiane-2,5-diol is prepared in dimethylformamide (DMF).
-
Addition of Base: Triethylamine is added to the solution with stirring.
-
Heating: The reaction mixture is heated to 60°C for 3 hours.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Workup: Water, diethyl ether, and glacial acetic acid are added to the residue until the organic layer becomes clear.
-
Isolation: The product is isolated from the organic layer.
Comparison of Thiophene-Based Compounds
While data for "this compound" is sparse, several other thiophene derivatives have been synthesized and evaluated for various biological activities. The following table summarizes key information for a selection of these compounds, providing a basis for comparison.
| Compound Name | Synthesis Method | Biological Activity | Key Findings | Reference |
| 2-(Thiophen-2-yl)acetic acid derivatives | Suzuki-Miyaura cross-coupling | mPGES-1 Inhibition, Anticancer | Identified as suitable chemical platforms for developing mPGES-1 inhibitors with low micromolar activity. Some compounds induced G0/G1 phase cell cycle arrest. | [4] |
| 3-Acetyl-2-aminothiophenes | Modified Gewald Reaction | Building blocks for azo dyes | Novel synthesis from cyanoacetone and 1,4-dithianyl-2,5-diols. Detailed spectroscopic characterization provided. | [3] |
| 2-Aminothiophene derivatives | Gewald three-component reaction | Positive allosteric modulators of GLP-1 receptor | A 2-aminothiophene-3-arylketone analogue increased insulin secretion and lowered blood glucose levels in mice. | [5] |
| 2-Aminothiophene-3-carboxylic acid ester derivatives | Not specified | Cytostatic agents | Showed selective cytostatic activity against certain T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines. Induced apoptosis and G1 phase cell cycle arrest. | [6] |
| 2-(3-Oxo-1,3-diarylpropylthio)acetic acid derivatives | Base-catalyzed addition of thioglycolic acid to chalcones | Antimicrobial | Synthesized and investigated for in vitro antimicrobial activities against ten different human pathogenic microorganisms. | [7] |
Signaling Pathway Implication: GLP-1 Receptor Modulation
Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 (GLP-1) receptor.[5] This receptor plays a crucial role in glucose homeostasis and is a key target in the treatment of type 2 diabetes and obesity. The binding of a PAM to an allosteric site on the receptor enhances the effect of the endogenous ligand (GLP-1), leading to increased insulin secretion.
Signaling Pathway: GLP-1 Receptor Activation
Caption: Simplified signaling pathway of GLP-1 receptor activation and potentiation by a PAM.
Conclusion and Future Directions
The reproducibility of experiments with "this compound" remains an open question due to the lack of published data. However, the extensive research on related 2-aminothiophene derivatives provides a solid foundation for future investigations. By leveraging established synthetic methodologies like the Gewald reaction and drawing on the biological insights gained from alternative compounds, researchers can design robust and reproducible experiments to elucidate the properties of this and other novel thiophene-based molecules. The detailed protocols and comparative data presented in this guide are intended to facilitate such endeavors and contribute to the collective advancement of medicinal chemistry and drug discovery.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. scbt.com [scbt.com]
- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" vs "2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid"
A detailed comparison of "2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid" and "2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid," focusing on their structural differences, physicochemical properties, and potential for biological activity based on related compounds.
This guide provides a comparative overview of two structurally related sulfolene derivatives: this compound and 2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid. While direct comparative experimental data for these specific compounds is not currently available in the public domain, this document aims to offer a valuable resource for researchers by juxtaposing their known properties and inferring potential activities based on the established characteristics of the broader class of sulfone-containing molecules.
Structural and Physicochemical Comparison
The fundamental difference between the two molecules lies in the linkage of the acetic acid moiety to the dihydrothiophene dioxide core. "this compound" incorporates an amino bridge, classifying it as a glycine derivative. In contrast, "2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid" features a direct carbon-carbon bond between the acetic acid group and the heterocyclic ring. This structural variance is anticipated to influence their chemical reactivity, conformational flexibility, and biological interactions.
Below is a summary of their key physicochemical properties gathered from available data.
| Property | This compound | 2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid |
| CAS Number | 201990-24-1[1][2] | 17236-25-8[3] |
| Molecular Formula | C6H9NO4S[1][2] | C6H8O4S[3] |
| Molecular Weight | 191.20 g/mol [1][2] | 176.19 g/mol [3] |
| IUPAC Name | 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]acetic acid | 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetic acid |
| Appearance | Not specified | Powder or liquid |
| Melting Point | Not specified | 122 °C[3] |
| Boiling Point | Not specified | 484.1 °C[3] |
Potential Biological and Chemical Profiles
The sulfolane/sulfolene moiety, a key feature of both compounds, is present in a variety of biologically active molecules. Research has indicated that compounds containing this cyclic sulfone core have shown potential as anti-inflammatory, analgesic, and anticancer agents. The specific substitutions at the 3-position are crucial in defining the nature and potency of their biological effects.
This compound , as a glycine analogue, may interact with biological systems that recognize amino acids. Its potential as a peptidomimetic or an inhibitor of enzymes involved in amino acid metabolism warrants investigation. The presence of the N-H bond introduces a hydrogen bond donor, which could be critical for target binding.
2-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)acetic acid is described as a nucleophilic reagent used in the synthesis of amides.[3] This suggests a different chemical reactivity profile compared to its amino-linked counterpart. Its biological activity may be governed by the direct presentation of the acetic acid group from the sulfolene ring.
Proposed Experimental Workflow for Comparative Analysis
To empirically compare these two compounds, a structured experimental workflow is proposed. This workflow would elucidate their physicochemical properties, biological activities, and potential mechanisms of action.
Caption: Proposed experimental workflow for a comparative study.
Detailed Experimental Protocols
The following are detailed protocols for key experiments that would be essential in a comparative analysis of these two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and purity of the synthesized compounds.
-
Protocol:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap).
-
Acquire the mass spectrum in positive and/or negative ion mode.
-
Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated exact mass.
-
MTT Cytotoxicity Assay
-
Objective: To assess the effect of the compounds on cell viability.
-
Protocol:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.
-
In Vitro Enzyme Inhibition Assay
-
Objective: To determine if the compounds inhibit the activity of a specific target enzyme.
-
Protocol:
-
In a 96-well plate, add the assay buffer, the target enzyme, and various concentrations of the test compound.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the enzyme's substrate.
-
Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50.
-
Signaling Pathway Analysis
Given the potential for sulfone derivatives to exhibit anticancer activity, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid (CAS No. 201990-24-1).[1][2] Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.
I. Chemical Profile and Hazard Identification
II. Quantitative Data for Disposal
Specific quantitative data for the disposal of this compound, such as concentration limits for aqueous waste or specific pH ranges for neutralization, are not available in the provided search results. The following table provides a template for the types of quantitative data that should be sought from a comprehensive Safety Data Sheet or your institution's Environmental Health and Safety (EHS) office.
| Parameter | Guideline Value | Source |
| Aqueous Waste Concentration | Not Available | Consult Institutional EHS or Compound SDS |
| pH for Neutralization | Not Available | Consult Institutional EHS or Compound SDS |
| Compatible Solvents | Not Available | Consult Institutional EHS or Compound SDS |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management.
1. Personal Protective Equipment (PPE) Verification:
-
Before handling the chemical, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A properly fitting lab coat.
-
2. Waste Segregation:
-
Solid Waste: Collect any solid form of the compound, contaminated weighing paper, or absorbent materials used for spills in a dedicated, clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.
-
Liquid Waste: If the compound is in solution, do not dispose of it down the drain. Collect it in a designated, leak-proof, and clearly labeled hazardous waste container. The label should specify the chemical name and all solvent components.
-
Sharps Waste: Any contaminated sharps (needles, Pasteur pipettes, etc.) must be disposed of in a designated sharps container.
3. Container Management:
-
Use only compatible containers for waste storage.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Neutralization (if applicable and approved):
-
Due to its acidic nature, your institution's EHS department may have a specific protocol for the neutralization of this compound before disposal. Do not attempt to neutralize the chemical without a specific, approved procedure.
5. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for the specified chemical.
References
Personal protective equipment for handling 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-((1,1-Dioxido-2,3-dihydrothiophen-3-yl)amino)acetic acid was not located. The following guidance is based on the safety information for the structurally related compound, Sulfolane (Tetrahydrothiophene-1,1-dioxide). It is imperative to treat the target compound with at least the same level of caution. This guide is intended for use by trained laboratory personnel.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to ensure safe handling, use, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with sulfolane, and by extension, the target compound, include potential harm if swallowed and the risk of damage to an unborn child.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][3] | To prevent contact with eyes from splashes or dust. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber is reported to be effective against aprotic solvents).[4] | To prevent skin contact. Gloves should be inspected before use and replaced if contaminated.[4] |
| Skin and Body Protection | Impervious protective clothing, including a lab coat, apron, or coveralls.[1] Safety shoes should also be worn.[3] | To prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhalation of dust or vapors, a NIOSH-approved respirator is necessary.[3] | To prevent inhalation of potentially harmful dust or vapors. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to minimizing exposure risk.
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or vapors.[4]
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Minimize dust generation during handling.[1]
Storage Procedures:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, use an inert absorbent material (e.g., sand, silica gel) and place it in a suitable container for disposal.[3][4] Avoid generating dust.[4] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[4]
Waste Disposal:
-
Dispose of the chemical and any contaminated materials at a licensed hazardous waste disposal facility.[5]
-
Do not dispose of waste into the sewer system.[5]
-
Empty containers may retain product residue and should be treated as hazardous waste. Puncture containers to prevent reuse.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
